Clarycet
Description
Structure
3D Structure
Properties
CAS No. |
131766-73-9 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(4-methyl-2-propyloxan-4-yl) acetate |
InChI |
InChI=1S/C11H20O3/c1-4-5-10-8-11(3,6-7-13-10)14-9(2)12/h10H,4-8H2,1-3H3 |
SMILES |
CCCC1CC(CCO1)(C)OC(=O)C |
Canonical SMILES |
CCCC1CC(CCO1)(C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: The Molecular Mechanism of Olfactory Reception
Audience: Researchers, scientists, and drug development professionals.
Abstract: The sense of smell, or olfaction, is a complex biological process that allows for the detection and discrimination of a vast array of volatile chemical compounds. This technical guide provides an in-depth overview of the core molecular mechanisms underlying olfactory reception, from the initial binding of an odorant to a receptor to the subsequent intracellular signaling cascade. While specific odorant-receptor interactions for many commercial fragrance molecules, such as the synthetic aroma chemical Clarycet®, are not extensively documented in public literature, the fundamental principles of olfactory signal transduction are well-established. This document outlines these principles, presents typical quantitative data formats, details common experimental protocols, and provides visual representations of the key pathways and workflows involved in olfactory research.
Introduction to Olfactory Signal Transduction
The perception of smell begins in the olfactory epithelium, a specialized tissue lining the nasal cavity. Within this epithelium reside millions of olfactory sensory neurons (OSNs), each expressing a single type of olfactory receptor (OR) from a large repertoire of genes. These receptors are responsible for detecting odorant molecules and initiating the signaling cascade that ultimately leads to the perception of a specific scent.
This compound®, a synthetic fragrance ingredient with the chemical name (+)-(2R,4S)-4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, serves as an example of a molecule with a complex odor profile, described as herbal, sage-like, fruity, and floral.[1][2] While its application in perfumery is well-known, the specific combination of olfactory receptors that recognize this compound® and the precise biophysical interactions that produce its unique scent are not detailed in publicly available scientific research. However, the fundamental mechanism by which it is detected follows the canonical pathway described herein.
The Core Mechanism of Olfactory Reception
The process of olfactory signal transduction is a well-characterized G-protein coupled receptor (GPCR) signaling pathway. The key molecular events are as follows:
-
Odorant Binding: An odorant molecule, such as this compound®, diffuses into the mucus layer of the olfactory epithelium and binds to a specific olfactory receptor (OR) embedded in the cilia of an olfactory sensory neuron. ORs are a large family of GPCRs, and each receptor can recognize multiple odorants, while each odorant can be recognized by multiple receptors, leading to a combinatorial code for odor perception.
-
G-Protein Activation: Upon odorant binding, the OR undergoes a conformational change, which in turn activates a specialized heterotrimeric G-protein, Gαolf. This activation causes the Gαolf subunit to release its bound GDP and bind GTP.
-
Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).
-
Ion Channel Gating: The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. These channels are permeable to cations, primarily Ca²⁺ and Na⁺.
-
Depolarization and Action Potential: The influx of positive ions through the CNG channels depolarizes the OSN's membrane. If this depolarization reaches a certain threshold, it triggers the firing of an action potential.
-
Signal Transmission: The action potential propagates along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed and integrated with information from other OSNs, leading to the perception of a specific odor.
-
Signal Termination: The olfactory signal is terminated by several mechanisms, including the enzymatic degradation of cAMP by phosphodiesterases and the feedback inhibition of the CNG channels by Ca²⁺-calmodulin.
Signaling Pathway Diagram
Caption: The canonical olfactory signal transduction pathway.
Quantitative Analysis of Odorant-Receptor Interactions
To characterize the interaction between an odorant and an olfactory receptor, researchers typically measure several key parameters. The following table presents hypothetical data for a generic odorant, illustrating the format used for such analysis.
| Olfactory Receptor | Binding Affinity (Kd) | Half-maximal Effective Concentration (EC50) |
| OR-X1 | 5.2 µM | 12.5 µM |
| OR-Y4 | 15.8 µM | 35.1 µM |
| OR-Z9 | 1.1 µM | 2.7 µM |
Table Description:
-
Olfactory Receptor: The specific receptor being tested.
-
Binding Affinity (Kd): The concentration of the odorant at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity.
-
Half-maximal Effective Concentration (EC50): The concentration of the odorant that elicits a half-maximal response from the receptor-expressing cells. A lower EC50 value indicates a higher potency of the odorant.
Experimental Protocols for Olfactory Research
Several experimental techniques are commonly employed to study the interactions between odorants and olfactory receptors. A typical workflow involves expressing a specific OR in a heterologous system and then measuring the cellular response to the application of an odorant.
Heterologous Expression Assay
This is a widely used in vitro method to study the function of individual olfactory receptors.
Protocol:
-
Vector Construction: The DNA sequence encoding the olfactory receptor of interest is cloned into an expression vector suitable for mammalian cells. This vector often includes a tag (e.g., a FLAG or HA tag) for protein detection and a G-protein subunit to facilitate signaling.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. The cells are then transfected with the expression vector using a lipid-based transfection reagent or electroporation.
-
Protein Expression: The transfected cells are incubated for 24-48 hours to allow for the expression of the olfactory receptor on the cell surface.
-
Functional Assay: The cells are then used in a functional assay, such as calcium imaging, to measure their response to odorants.
Calcium Imaging
This technique is used to measure the activation of heterologously expressed ORs by monitoring changes in intracellular calcium concentrations.
Protocol:
-
Cell Loading: The transfected HEK293 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The cells are placed on a fluorescence microscope, and a baseline fluorescence level is recorded.
-
Odorant Application: A solution containing the odorant of interest is applied to the cells.
-
Fluorescence Measurement: If the odorant activates the expressed OR, the resulting G-protein cascade leads to an influx of calcium into the cell, causing an increase in the fluorescence of the dye. This change in fluorescence is recorded over time.
-
Data Analysis: The change in fluorescence intensity is quantified to determine the magnitude of the cellular response to the odorant.
Experimental Workflow Diagram
Caption: A typical workflow for characterizing odorant-receptor interactions.
Conclusion
The molecular mechanism of olfactory reception is a sophisticated and well-orchestrated signaling cascade that allows for the detection of a vast chemical space. While the general principles of this process, from odorant binding to G-protein activation and ion channel gating, are well-understood, the specific interactions for a multitude of odorants, including commercial fragrance ingredients like this compound®, remain a subject of ongoing research and proprietary investigation. The experimental protocols and quantitative analyses detailed in this guide provide a framework for the continued elucidation of these complex and fascinating biological interactions.
References
"Clarycet" chemical structure and properties
Disclaimer: The information provided in this document is intended for educational and informational purposes only and does not constitute medical advice.
Introduction
"Clarycet" is a homeopathic, over-the-counter medication designed to alleviate symptoms associated with allergies and sinus issues. It is formulated to be a non-drowsy alternative to traditional antihistamines and is available in tablet and nasal spray forms. This guide provides a detailed overview of this compound's composition, mechanism of action, and clinical applications.
Composition and Properties
This compound is a proprietary blend of several homeopathic ingredients, each selected for its specific therapeutic properties in addressing allergy and sinus symptoms. The active ingredients in this compound are listed in the Homeopathic Pharmacopoeia of the United States (HPUS), which is the official compendium for homeopathic drugs in the U.S.
Table 1: Active Ingredients in this compound
| Ingredient | Homeopathic Potency | Common Name | Primary Indication |
| Allium Cepa | 6X | Red Onion | Sneezing, runny nose, watery eyes |
| Ambrosia Artemisiaefolia | 6X | Ragweed | Hay fever, itchy throat |
| Argentum Metallicum | 8X | Silver | Sore throat, cough |
| Echinacea Angustifolia | 6X | Coneflower | Immune support |
| Euphrasia Officinalis | 6X | Eyebright | Eye irritation, burning, and discharge |
| Gelsemium Sempervirens | 6X | Yellow Jessamine | Sneezing, headache |
| Kali Bichromicum | 6X | Potassium Bichromate | Sinus congestion, thick nasal discharge |
| Sanguinaria Canadensis | 6X | Bloodroot | Sinus pressure, headache |
| Sticta Pulmonaria | 6X | Lungwort | Dry cough, nasal congestion |
The "X" in the homeopathic potency denotes that the substance has been diluted in a 1:10 ratio. For a 6X potency, this dilution process is repeated six times.
Mechanism of Action
The therapeutic principle of homeopathy is "like cures like" (similia similibus curentur), which suggests that a substance that causes symptoms in a healthy person can be used in a diluted form to treat similar symptoms in a sick person. The ingredients in this compound are prepared according to homeopathic principles, which involve serial dilution and succussion (vigorous shaking).
The proposed mechanism of action for this compound is based on the synergistic effects of its individual components, which are believed to stimulate the body's own healing and defense mechanisms to counteract allergy and sinus symptoms.
Experimental Protocols
The efficacy of homeopathic preparations is a subject of ongoing research and debate. Clinical studies on specific proprietary blends like this compound are limited. The evaluation of homeopathic remedies often involves observational studies and patient-reported outcomes.
A generalized workflow for assessing the efficacy of a homeopathic remedy might include:
Caption: Generalized workflow for clinical evaluation of a homeopathic remedy.
Signaling Pathways
The concept of specific molecular signaling pathways, as understood in conventional pharmacology, is not directly applicable to the homeopathic mechanism of action. Homeopathy posits that the therapeutic effect is derived from the energetic signature of the substance, which interacts with the body's vital force to promote healing. Therefore, diagrams of specific receptor binding or enzyme inhibition are not relevant to the described mechanism of this compound.
A conceptual diagram of the homeopathic principle is presented below:
Caption: Conceptual diagram of the homeopathic principle of "like cures like."
Clinical Applications and Dosage
This compound is indicated for the temporary relief of symptoms associated with hay fever and other respiratory allergies, including:
-
Runny nose
-
Sneezing
-
Itchy, watery eyes
-
Nasal congestion
-
Sinus pressure and pain
The recommended dosage for adults and children over 12 years of age is one tablet three times a day. For the nasal spray, the typical recommendation is 1-3 sprays in each nostril as needed. It is advised to consult with a healthcare professional before use, especially for children under 12, pregnant or breastfeeding women, and individuals with pre-existing medical conditions.
Safety and Side Effects
This compound is generally considered safe and is not known to have any significant side effects. Due to the high dilution of its ingredients, the risk of toxicity is negligible. It is also non-drowsy and can be taken with other medications without known drug interactions. However, as with any medication, individuals with known hypersensitivity to any of the ingredients should avoid its use.
Conclusion
This compound is a homeopathic remedy that offers a natural alternative for the management of allergy and sinus symptoms. Its formulation is based on the principle of "like cures like," and it contains a combination of ingredients that are traditionally used in homeopathy to address respiratory and allergic conditions. While the scientific evidence for the efficacy of homeopathic treatments remains a topic of discussion, this compound provides a safe, non-drowsy option for individuals seeking relief from their symptoms.
"Sagecete" synthesis pathway and precursors
Technical Guide: Synthesis of Oseltamivir
Disclaimer: The term "Sagecete" did not correspond to any known compound in the public scientific literature as of the last update. The following technical guide on the synthesis of Oseltamivir (marketed as Tamiflu®) is provided as a representative example of the requested content type for a drug development professional audience. Oseltamivir is a widely recognized antiviral drug, and its synthesis is a well-documented subject in organic chemistry.
Introduction
Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme, which is essential for the replication of influenza A and B viruses.[1] Its commercial production has historically relied on a semi-synthetic approach starting from (-)-shikimic acid, a natural product harvested from Chinese star anise (Illicium verum).[2] The synthesis is stereochemically complex, involving three stereocenters, meaning only one of the eight possible stereoisomers is the desired active pharmaceutical ingredient.[2] This guide details a practical, eight-step synthesis of Oseltamivir Phosphate from (-)-shikimic acid, which has been optimized for efficiency and yield.[3][4]
Core Synthesis Pathway from (-)-Shikimic Acid
The primary and most established industrial synthesis of Oseltamivir begins with the chiral precursor (-)-shikimic acid.[2] This pathway, while effective, involves the use of azide reagents, which are known to be potentially hazardous.[2] The route focuses on sequential functional group manipulation and stereoselective transformations to build the complex cyclohexene ring system with the correct stereochemistry. An overall yield of approximately 47% has been reported for this eight-step process.[3][4]
Key Precursors and Intermediates
The synthesis involves several critical intermediates, each representing a key stage in the construction of the final molecule. The reliable synthesis and purification of these intermediates are paramount to the success of the overall process.
| Compound Name | Structure | Role in Synthesis | CAS Number |
| (-)-Shikimic Acid | Precursor | Starting Material | 138-59-0 |
| Ethyl Shikimate | Intermediate 1 | Esterified Precursor | Not specified |
| Trimesylate Derivative | Intermediate 2 | Activated for Nucleophilic Substitution | Not specified |
| Azido-dimesylate | Intermediate 3 | Introduction of First Nitrogen Moiety | Not specified |
| Aziridine Intermediate | Intermediate 4 | Key Bicyclic Intermediate | Not specified |
| Amino-ether | Intermediate 5 | Product of Aziridine Ring-Opening | Not specified |
| Oseltamivir (Free Base) | Penultimate Product | Active Moiety | 187227-45-8 |
| Oseltamivir Phosphate | Final Product | Salt Form of API | 204255-11-8 |
Quantitative Data Summary
This section summarizes the quantitative aspects of the 8-step synthesis route from (-)-shikimic acid to Oseltamivir Phosphate. The yields are based on a reported practical synthesis.[4]
| Step | Transformation | Key Reagents | Individual Step Yield (%) | Cumulative Yield (%) |
| 1 | Esterification | Ethanol, Thionyl Chloride | High (not specified) | ~95 |
| 2 | Trimesylation | Methanesulfonyl Chloride, Triethylamine | 93% | 88.4 |
| 3 | Regioselective Azidation | Sodium Azide | Optimized (not specified) | - |
| 4 | Aziridination | Triphenylphosphine, Triethylamine | Optimized (not specified) | - |
| 5 | Aziridine Ring Opening | 3-Pentanol, Lewis Acid | Optimized (not specified) | - |
| 6 | Reduction of Azide | H₂, Pd/C (or similar) | High (not specified) | - |
| 7 | Acetylation | Acetic Anhydride | High (not specified) | - |
| 8 | Salt Formation | Phosphoric Acid | High (not specified) | - |
| Overall | (-)-Shikimic Acid to Oseltamivir Phosphate | ~47% | 47% |
Note: Yields for some individual steps were not detailed in the referenced literature, but the overall yield is reported as 47%.[4]
Experimental Protocols
The following protocols describe the key transformations in the synthesis of Oseltamivir from (-)-shikimic acid.
Step 1 & 2: Synthesis of the Trimesylate Intermediate
-
Esterification: (-)-Shikimic acid is esterified to ethyl shikimate in high yield using a standard procedure, such as reaction with ethanol and thionyl chloride.[4]
-
Mesylation: Ethyl shikimate is dissolved in a suitable solvent like ethyl acetate. A catalytic amount of DMAP (4-dimethylaminopyridine) is added.[4] The solution is cooled, and approximately 5 equivalents of triethylamine are added, followed by the dropwise addition of 4.5 equivalents of methanesulfonyl chloride.[4] The reaction proceeds to completion, and the resulting trimesylate product is obtained in approximately 93% yield after workup.[4]
Step 3: Regioselective Azidation
-
The trimesylate intermediate is dissolved in a solvent mixture, typically acetone and water.[5]
-
Sodium azide is added to the solution. The reaction is stirred at a controlled temperature to facilitate the regioselective nucleophilic substitution of the allylic mesylate group at the C-3 position by the azide anion.[6]
-
The reaction progress is monitored by a suitable technique (e.g., TLC, HPLC). Upon completion, the product is isolated through extraction and purification.
Step 4: Aziridination
-
The azido-dimesylate intermediate is treated with a phosphine reagent, such as triphenylphosphine or triethyl phosphite, in an appropriate solvent.[5][6]
-
The reaction mixture is heated under reflux. This condition promotes an intramolecular reaction, likely proceeding through a phosphazene intermediate, to form the bicyclic aziridine.[6]
-
The aziridine product is purified, often without the need for chromatography, which is advantageous for large-scale synthesis.[4]
Step 5: Aziridine Ring Opening
-
The purified aziridine is dissolved in a suitable solvent.
-
3-Pentanol is added as the nucleophile. The reaction is catalyzed by a Lewis acid (e.g., BF₃·OEt₂) to facilitate the regioselective opening of the aziridine ring.[7]
-
The alcohol attacks the C-5 position, resulting in the formation of the desired ether linkage and establishing the correct stereochemistry for the 3-pentyloxy group.[2]
Visualizations
Synthesis Pathway Diagram
Caption: Oseltamivir synthesis pathway from (-)-Shikimic Acid.
Experimental Workflow Diagram
Caption: Workflow for the regioselective azidation step.
References
- 1. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate (CAS 131766-73-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, a heterocyclic organic compound with the CAS number 131766-73-9. While primarily utilized as a fragrance ingredient, its core tetrahydropyran structure is of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a probable synthesis route with experimental considerations, discusses analytical methodologies for its characterization, and summarizes available toxicological data. The potential relevance of the tetrahydropyran scaffold in drug discovery is also explored to provide a broader context for researchers.
Chemical Identity and Properties
4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is a member of the oxanes family. It is a colorless to pale yellow liquid with a characteristic herbal, floral, and fruity odor.
Synonyms: Clary propyl acetate, Clarycet, Sagecete, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, acetate.
Physicochemical Data
A summary of the key physicochemical properties of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₃ | |
| Molecular Weight | 200.27 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | |
| Specific Gravity | 0.976 - 0.986 @ 25°C | |
| Refractive Index | 1.441 - 1.447 @ 20°C | |
| Flash Point | 101.67 °C (215 °F) TCC | |
| Boiling Point | 238 °C @ 1013 hPa | |
| Melting Point | 33.2 °C @ 1013 hPa | |
| logP (o/w) | 2.0 | |
| Water Solubility | 196.1 mg/L @ 25 °C (estimated) | |
| Solubility | Soluble in alcohol |
Spectral Data
Synthesis
The synthesis of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is typically achieved through a two-step process: a Prins cyclization followed by an esterification reaction.
Caption: Two-step synthesis of the target compound.
Step 1: Prins Cyclization
The first step involves the acid-catalyzed Prins cyclization of isoprenol and butanal to form the intermediate, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.[1][2]
Experimental Protocol:
-
Reactants: Isoprenol, Butanal.
-
Catalyst: Sulfuric acid (H₂SO₄) is a commonly used catalyst. Other catalysts like molybdenum-based heterogeneous catalysts (e.g., MoO₃/SiO₂) can also be employed.
-
Solvent: The reaction can be carried out without a solvent.
-
Temperature: Approximately 70°C.
-
Procedure:
-
To a reaction vessel equipped with a stirrer and temperature control, add isoprenol and butanal.
-
Slowly add the sulfuric acid catalyst to the mixture while stirring.
-
Heat the reaction mixture to the desired temperature and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique like GC.
-
Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.
-
The organic phase is separated, washed, and dried.
-
The crude product can be purified by distillation under reduced pressure.
-
Step 2: Esterification
The intermediate alcohol is then esterified using acetic anhydride to yield the final product.
Experimental Protocol:
-
Reactants: 4-methyl-2-propyltetrahydro-2H-pyran-4-ol, Acetic Anhydride.
-
Catalyst: The reaction can be self-catalyzed by the acetic acid byproduct or accelerated with the addition of a stronger acid catalyst.
-
Procedure:
-
The purified alcohol from Step 1 is mixed with an excess of acetic anhydride.
-
The mixture is heated, typically under reflux, for several hours. Reaction progress is monitored by GC or TLC.
-
After the reaction is complete, the excess acetic anhydride and acetic acid are removed, often by distillation.
-
The crude ester is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.
-
The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate).
-
The final product is purified by fractional distillation under vacuum.
-
Analytical Methods
The analysis and quality control of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate typically involve chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for the identification and quantification of this volatile compound in complex mixtures like fragrances.[3]
Typical Experimental Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).
-
Oven Program: A temperature gradient is used to separate the components. For example, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium or Hydrogen.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Ion Trap.
-
Detection: The mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference library for identification.
-
Caption: General workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule. While specific spectral data for this compound is not widely published, related tetrahydropyran structures have been characterized by NMR. The expected spectra would show characteristic signals for the propyl and methyl groups, the protons and carbons of the tetrahydropyran ring, and the acetyl group.
Relevance to Drug Development
Currently, there is no direct evidence of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate being investigated or used in drug development. Its primary application is in the fragrance industry. However, the tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry.
The THP ring is considered a bioisostere of cyclohexane but with improved physicochemical properties, such as lower lipophilicity, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.
Numerous approved drugs and clinical candidates contain the tetrahydropyran moiety, where it plays a crucial role in their biological activity and pharmacokinetic properties. These include treatments for a wide range of diseases, from infectious diseases to cancer. Therefore, while the title compound itself is not a pharmaceutical, its synthesis and characterization can be of interest to medicinal chemists working on the design and development of new drugs incorporating the tetrahydropyran scaffold.
Caption: Importance of the THP scaffold in drug discovery.
Toxicological and Safety Information
A safety assessment of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings are summarized in Table 2.
| Test | Result | Reference |
| Acute Oral Toxicity (Rat LD50) | 4500 mg/kg | |
| Acute Dermal Toxicity (Rabbit LD50) | > 2000 mg/kg | |
| Skin Sensitization | May cause sensitization by skin contact (R43) | |
| Genotoxicity (Ames test) | Not mutagenic | |
| Genotoxicity (In vitro chromosome aberration) | Evidence of clastogenic activity only in the presence of S9 metabolic activation | |
| Genotoxicity (In vivo micronucleus test) | Not clastogenic |
The available data suggest that while the compound is not genotoxic in vivo, it can be a skin sensitizer. Standard safety precautions, such as wearing gloves and avoiding skin contact, are recommended when handling this chemical.
Conclusion
4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is a well-characterized fragrance ingredient with a straightforward two-step synthesis. While its direct application in drug development has not been reported, the constituent tetrahydropyran core is of significant importance in medicinal chemistry. This technical guide provides a foundation for researchers interested in the synthesis, analysis, and potential applications of this and related tetrahydropyran derivatives. Further research could focus on exploring the biological activities of this molecule and its analogues, leveraging the favorable properties of the tetrahydropyran scaffold.
References
Unveiling the Molecular Identity of Tetrahydro-methyl-propyl-pyran-4-ol Acetate
For researchers, scientists, and professionals engaged in drug development and chemical analysis, the precise molecular formula of a compound is a foundational piece of information. This guide provides a concise determination of the molecular formula for Tetrahydro-methyl-propyl-pyran-4-ol acetate.
The molecular formula for Tetrahydro-methyl-propyl-pyran-4-ol acetate has been identified as C11H20O3 .[1][2] This formula was determined through an analysis of the compound's structure as referenced in chemical databases.
Structural Confirmation
The compound, systematically named 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate, is registered under CAS Number 131766-73-9.[1][2] Its structure consists of a tetrahydropyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. This ring is substituted with a methyl group, a propyl group, and an acetate group.
The specific arrangement of these functional groups dictates the precise count of each atom within the molecule, leading to the confirmed molecular formula. It is important to distinguish this compound from similar structures, such as those containing an isopropyl (2-methylpropyl) group, which would alter the molecular formula.[3]
Tabular Summary of Atomic Composition
For clarity and ease of comparison, the atomic composition of Tetrahydro-methyl-propyl-pyran-4-ol acetate is presented in the table below.
| Element | Symbol | Count |
| Carbon | C | 11 |
| Hydrogen | H | 20 |
| Oxygen | O | 3 |
Logical Relationship of Nomenclature to Structure
The naming convention of organic compounds provides a systematic way to deduce their structure and, consequently, their molecular formula. The logical relationship for Tetrahydro-methyl-propyl-pyran-4-ol acetate is outlined below.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate | C11H20O3 | CID 57483300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate | C12H22O3 | CID 14817293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Olfactory Profile of Clarycet Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clarycet®, a widely utilized fragrance ingredient known chemically as tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, presents a complex and nuanced olfactory profile. This complexity arises from the presence of multiple stereoisomers, each contributing distinct odor characteristics. This technical guide provides an in-depth analysis of the olfactory properties of individual this compound isomers, based on available scientific literature. While specific quantitative data such as odor thresholds for each isomer are not publicly available, this document consolidates the descriptive olfactory profiles and outlines the standard experimental methodologies used for their determination. A detailed workflow for Gas Chromatography-Olfactometry (GC-O), a primary technique in fragrance analysis, is also presented.
Introduction to this compound and its Stereoisomerism
This compound is a synthetic aroma chemical prized in the fragrance industry for its versatile herbal, floral, and fruity notes, often with a resemblance to clary sage.[1] Its chemical structure contains two chiral centers, leading to the existence of four possible stereoisomers. The olfactory perception of chiral molecules can vary significantly between enantiomers and diastereomers, making the characterization of each isomer crucial for understanding the overall scent profile of the commercial mixture.[1]
A key study by Abate et al. (2004) successfully prepared enantiomerically enriched isomers of this compound and conducted their olfactory evaluation, providing the most detailed public insight into the distinct scent of each isomer.[2]
Olfactory Profiles of this compound Isomers
While precise quantitative data such as odor detection thresholds and intensity ratings for individual this compound isomers are not available in the public domain, the following table summarizes the descriptive olfactory profiles as reported in scientific literature.
Table 1: Descriptive Olfactory Profiles of this compound Stereoisomers
| Isomer Configuration | Reported Olfactory Descriptors | Reference |
| (+)-(2R,4S)-Clarycet® | Fruity, rosy, rose ketone, good, touch earthy, dry, sweet, woody, sage, dry down floral-sage. | [2] |
| (-)-(2S,4R)-Clarycet® | Floral, agrestic, fruity, touch acetic-green-tobacco, dry down slightly fruity, but very weak. | [2] |
| (-)-(2S,4S)-Clarycet® | Green, fresh, earthy, fruity (sage), dry down odorless. | [2] |
| (+)-(2R,4R)-Clarycet® | Specific descriptors not individually detailed in the primary literature, but contributes to the overall profile. |
Experimental Protocols for Olfactory Profile Determination
The characterization of fragrance ingredients like this compound isomers relies on a combination of instrumental analysis and human sensory perception. The primary methodology employed is Gas Chromatography-Olfactometry (GC-O).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[3][4] This method allows for the identification of odor-active compounds in a complex mixture, even those present at trace concentrations below the detection limits of instrumental detectors like mass spectrometers.[3]
Principle: A sample containing volatile compounds is injected into a gas chromatograph, where the components are separated based on their boiling points and affinity for the stationary phase of the GC column. The column effluent is then split between a conventional detector (e.g., a Mass Spectrometer for chemical identification) and a heated sniffing port. A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any perceived odors.[4][5]
Key Methodologies in GC-O:
-
Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of a sample extract, followed by GC-O analysis of each dilution.[5] The last dilution at which an odorant is detected determines its Flavor Dilution (FD) factor, which is a measure of its odor potency.
-
CharmAnalysis™: Similar to AEDA, this technique also uses serial dilutions to generate "Charm" values, which are proportional to the concentration of the odorant.
-
Detection Frequency Method: A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific retention time is recorded. This provides a measure of the significance of each odorant in the mixture.[3]
-
Direct Intensity Measurement: Assessors rate the intensity of the eluting odors on a predefined scale. This provides a direct measure of the perceived strength of each odorant.[3]
Workflow for GC-O Analysis of Fragrance Isomers:
Caption: Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow
Olfactory Signaling Pathways (General Overview)
The perception of odor begins with the interaction of volatile odorant molecules, such as the isomers of this compound, with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction is not a simple lock-and-key mechanism; a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants. The specific combination of activated ORs creates a unique "code" for each odorant, which is then transmitted to the olfactory bulb in the brain for processing. The subtle structural differences between stereoisomers can lead to different patterns of OR activation, resulting in distinct perceived odors.
Diagram of a Simplified Olfactory Signaling Cascade:
Caption: Figure 2: Simplified Olfactory Signaling Pathway
Conclusion
The olfactory profile of this compound is a composite of the distinct scents of its stereoisomers. The available descriptive data highlights significant perceptual differences between the isomers, ranging from fruity and rosy to green and weak. A comprehensive quantitative understanding of each isomer's contribution to the overall aroma would require further studies to determine key parameters like odor thresholds and flavor dilution factors. The methodologies for such investigations, primarily centered around Gas Chromatography-Olfactometry, are well-established and provide a robust framework for future research in this area. A deeper understanding of the structure-odor relationships of this compound isomers can aid in the targeted synthesis of specific isomers to achieve desired fragrance profiles and can provide valuable insights for researchers in the fields of sensory science and fragrance chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. hort [journals.ashs.org]
- 4. Identification of Floral Fragrances and Analysis of Fragrance Patterns in Herbaceous Peony Cultivars in: Journal of the American Society for Horticultural Science Volume 143: Issue 4 | ASHS [journals.ashs.org]
- 5. perfumersworld.com [perfumersworld.com]
The Discovery and Enduring Presence of Clarycet in Perfumery: A Technical Guide
A comprehensive overview of the synthetic aromatic chemical, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, commercially known as Clarycet. This document details its discovery, chemical synthesis, physicochemical properties, and its role in the fragrance industry. It is intended for researchers, scientists, and professionals in drug development and perfumery.
Introduction
This compound, with the chemical name tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate and CAS number 131766-73-9, is a synthetic fragrance ingredient highly valued for its complex and versatile odor profile. It is characterized by herbal, floral, and fruity notes with nuances of clary sage, saffron, tea, and a dry plum fruitiness[1][2]. Commercialized primarily by International Flavors & Fragrances (IFF), this compound has become a staple in a wide array of scented products, from fine fragrances to fabric softeners and soaps[2][3]. This technical guide provides an in-depth exploration of its history, synthesis, and known technical data.
Discovery and History
While the exact date of its first synthesis is not publicly documented, the fragrance ingredient known as this compound is a notable creation of International Flavors & Fragrances (IFF)[4][5]. It is recognized as a significant component in the perfumer's palette, offering a unique combination of scents that augment rose ketone notes and provide a substantive, lasting impression[2][6]. The development of this compound represents an important step in the exploration of synthetic aromatic chemicals that offer complex and multifaceted olfactory experiences.
Physicochemical Properties
This compound is a colorless to pale yellow clear liquid with a medium odor strength that can last for over 24 hours on a scent strip when diluted[1][2]. It is soluble in alcohol and has limited solubility in water[2]. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₀O₃ | [7] |
| Molecular Weight | 200.27 g/mol | [7] |
| CAS Number | 131766-73-9 | [7] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Specific Gravity (at 25°C) | 0.9760 - 0.9860 | [2][6] |
| Refractive Index (at 20°C) | 1.4410 - 1.4470 | [2][6] |
| Flash Point | 101.67 °C (215.00 °F) TCC | [2][6] |
| logP (o/w) | 2.000 | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (196.1 mg/L at 25°C est.) | [2] |
| Assay | 96.00 to 100.00 % | [2] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through a two-step process involving a Prins cyclization followed by an esterification reaction. This method is favored for its efficiency and high yields[3][8].
Step 1: Prins Cyclization
The first step involves the acid-catalyzed reaction of isoprenol with butanal. This reaction, a Prins cyclization, forms the intermediate alcohol, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol[3][8].
Experimental Protocol: Prins Cyclization
-
Reactants: Isoprenol and butanal.
-
Catalyst: Various acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid on silica gel, or molybdenum-modified MCM-41 materials[3][8]. A study optimizing this reaction found high yields using 1 mol% of 10% sulfuric acid[8].
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature, for instance, 70°C[8]. The presence of water has been shown to positively influence the selectivity towards the desired tetrahydropyranol. The reaction can be run without a solvent[8].
-
Procedure: Isoprenol and butanal are mixed in the presence of the acid catalyst and heated. The reaction progress is monitored until completion.
-
Work-up and Purification: The resulting mixture is then worked up to isolate the intermediate alcohol, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.
Step 2: Esterification
The intermediate alcohol is then esterified with acetic anhydride to yield the final product, this compound[3].
Experimental Protocol: Esterification
-
Reactants: 4-methyl-2-propyltetrahydro-2H-pyran-4-ol and acetic anhydride.
-
Catalyst: A catalyst such as ferric chloride (FeCl₃) can be used to accelerate the reaction[8].
-
Reaction Conditions: This step can be performed at room temperature without a solvent[8]. An optimized protocol suggests a molar ratio of the alcohol to acetic anhydride of 1:5[8].
-
Procedure: Acetic anhydride is added to the intermediate alcohol in the presence of the catalyst. The reaction is typically rapid, with high conversion achieved in a short period (e.g., 5 minutes)[8].
-
Work-up and Purification: The final product, this compound, is then purified from the reaction mixture.
Olfactory Profile and Application in Perfumery
This compound is a versatile ingredient used to impart a fresh, herbal, and floral-fruity character to fragrances. Its scent is often described as having notes of clary sage, saffron, tea, and a hint of cedarwood and rose[1][2]. This complexity allows it to be used in a wide range of perfume types, from floral and herbal to more modern and abstract compositions[1]. It is particularly noted for its ability to enhance and augment rose ketone notes in a fragrance[2]. The typical usage level in perfume compounds ranges from 0.1% to 10%[1].
Mechanism of Olfactory Perception
The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound have not been publicly identified, the general mechanism of olfactory signal transduction is well-understood.
Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor. This activates an associated G-protein, typically the olfactory-specific G-protein, Gαolf. The activated Gαolf, in turn, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent.
Conclusion
This compound remains a significant and versatile synthetic aroma chemical in the modern perfumer's toolkit. Its unique and complex scent profile, combined with its stability and substantivity, ensures its continued use in a wide variety of fragranced products. The two-step synthesis via Prins cyclization and esterification provides an efficient route to its production. While the specific olfactory receptors that recognize this compound are not yet known, the general principles of its perception through the olfactory signal transduction cascade are well-established. Further research into the specific receptor interactions of such important fragrance molecules could open new avenues for the rational design of novel odorants.
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Reactome | Olfactory Signaling Pathway [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP3316854B1 - Composition comprising multiple populations of microcapsules comprising perfume - Google Patents [patents.google.com]
- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate | C11H20O3 | CID 57483300 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Sagecete
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sagecete, known chemically as Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is a synthetic fragrance ingredient valued for its versatile herbal, floral, and fruity aroma.[1][2] Its primary applications are in the fragrance and cosmetic industries.[1] This document provides a comprehensive overview of its physicochemical properties, based on available technical data. While its primary use is in perfumery, understanding its physical and chemical characteristics is crucial for formulation, stability, and safety assessments in any application.
Chemical Identity
Sagecete is a mixture of cis- and trans-isomers.[1]
-
IUPAC Name: Tetrahydro-4-methyl-2-propyl-2H-pyran-4-olacetate[1]
-
INCI Name: Tetrahydro-methyl-propyl-pyran-4-olacetate[1]
-
CAS Number: 131766-73-9[1]
-
Molecular Formula: C11H20O3[1]
-
Molecular Weight: 200.28 g/mol [1]
Physicochemical Properties
The following tables summarize the key physicochemical data for Sagecete.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Herbal, floral, fruity, with notes of clary sage, plum, and chamomile | [1][2] |
| Density (20/20°C) | 0.982 - 0.992 g/cm³ | [1] |
| Refractive Index (@ 20°C) | 1.442 - 1.448 | [1] |
| Boiling Point (@ 1013 hPa) | 238 °C | [1] |
| Melting Point (@ 1013 hPa) | 33.2 °C | [1] |
| Flash Point (closed cup) | >100 °C | [1] |
| Purity (Sum of isomers by GC) | ≥ 97% | [3] |
Table 2: Solubility and Stability
| Property | Value | Reference |
| Water Solubility | Insoluble (Estimated: 196.1 mg/L @ 25 °C) | [1][4] |
| Alcohol Solubility | Soluble | [1] |
| Stability | Stable in media from pH 4 to 8 | [3] |
| Shelf Life | 12-24 months under proper storage conditions | [1][4] |
Experimental Protocols
Detailed experimental methodologies for determining the above properties are based on standard OECD guidelines and good laboratory practices. While specific internal laboratory methods may vary, the principles are as follows:
-
Gas Chromatography (GC) for Purity: The percentage of Sagecete (sum of isomers) is determined by gas chromatography. A capillary column with a non-polar stationary phase is typically used. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. The peak area of the isomers is compared to the total area of all peaks to determine purity.
-
Density Measurement: The density is determined using a pycnometer or a digital density meter at a constant temperature of 20°C, as per OECD Guideline 109.
-
Refractive Index Measurement: A refractometer (e.g., an Abbé refractometer) is used to measure the refractive index of the liquid at 20°C, following a method similar to OECD Guideline 107.
-
Flash Point Determination: The flash point is determined using a closed-cup method, such as the Pensky-Martens or Cleveland open-cup method, in accordance with standard safety testing protocols (e.g., OECD Guideline 102).
-
Solubility and Stability Studies: Water solubility is often estimated using computational models or determined experimentally via the shake-flask method (OECD Guideline 105). Stability in different pH media is assessed by dissolving the compound in buffered solutions and monitoring its degradation over time using techniques like GC or HPLC.
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of Sagecete upon receipt of a new batch.
References
Clarycet: A Technical Guide for Fragrance Chemistry Professionals
An In-depth Whitepaper on the Synthesis, Analysis, and Physicochemical Properties of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate
Introduction
Clarycet®, with the chemical name 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate and CAS number 131766-73-9, is a significant synthetic fragrance ingredient valued for its complex olfactory profile. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, synthesis, and analytical characterization. This compound® is recognized for its herbal, floral, and fruity notes, with nuances of clary sage, rose, and plum.[1][2] It is a key component in a variety of fragrance formulations, contributing to both fine fragrances and functional products.
This guide outlines the optimized two-step synthesis of this compound®, details its physicochemical properties, and presents comprehensive protocols for its analysis using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
This compound® is a colorless to pale yellow liquid with a characteristic odor profile. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound®
| Property | Value | Reference(s) |
| Chemical Name | 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate | [3] |
| Synonyms | This compound, Sagecete, clary propyl acetate | [1] |
| CAS Number | 131766-73-9 | [3] |
| Molecular Formula | C₁₁H₂₀O₃ | [3] |
| Molecular Weight | 200.28 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Herbal, floral, rosy, with fruity (plum) and clary sage notes | [1][2] |
| Specific Gravity (25°C) | 0.976 - 0.986 | [1] |
| Refractive Index (20°C) | 1.441 - 1.447 | [1] |
| Flash Point | >100 °C (closed cup) | [4] |
| LogP (octanol/water) | 2.0 | [3] |
| Solubility | Soluble in alcohol, insoluble in water | [2] |
Synthesis of this compound®
The industrial synthesis of this compound® is a well-established two-step process. The first step involves the Prins cyclization of isoprenol with butanal to form the intermediate alcohol, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol. The second step is the esterification of this alcohol with acetic anhydride to yield the final product.[5][6]
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound®.
Experimental Protocols
This procedure outlines the synthesis of the intermediate, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.
-
Reactants and Catalyst:
-
Isoprenol
-
Butanal
-
10% Sulphuric acid (catalyst)
-
Water
-
-
Reaction Conditions:
-
Temperature: 70 °C
-
Molar Ratio (Isoprenol:Butanal): 1:1
-
Catalyst Loading: 1 mol%
-
Solvent: None
-
Water: 250 mol%
-
Reaction Time: 5 hours
-
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and temperature control, combine isoprenol, butanal, and water in the specified molar ratios.
-
Add 1 mol% of 10% sulphuric acid to the mixture while stirring.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 5 hours with continuous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC) until the conversion of butanal reaches approximately 93%.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.
-
Purify the crude product by vacuum distillation.
-
-
Expected Yield: The selectivity towards the desired tetrahydropyranol is approximately 82%.[5]
This procedure describes the conversion of the intermediate alcohol to this compound®.
-
Reactants and Catalyst:
-
4-methyl-2-propyltetrahydro-2H-pyran-4-ol (THPol)
-
Acetic Anhydride
-
Iron(III) Chloride (FeCl₃) (catalyst)
-
-
Reaction Conditions:
-
Temperature: Room Temperature
-
Molar Ratio (THPol:Acetic Anhydride): 1:5
-
Catalyst Loading: 1 mol%
-
Solvent: None
-
Reaction Time: 5 minutes
-
-
Procedure:
-
In a reaction vessel, combine 4-methyl-2-propyltetrahydro-2H-pyran-4-ol and acetic anhydride in a 1:5 molar ratio.
-
Add 1 mol% of anhydrous Iron(III) Chloride to the mixture with stirring.
-
Continue stirring at room temperature for 5 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound®.
-
-
Expected Yield: Approximately 98%.[5]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and purity assessment of this compound®.
-
Proposed GC-MS Protocol:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Predicted Mass Spectrum Fragmentation: The fragmentation of this compound® in EI-MS is expected to be driven by the lability of the ester group and the cyclic ether structure.
Caption: Proposed EI-MS fragmentation pathway for this compound®.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound®. Predicted chemical shifts for ¹H and ¹³C NMR are presented in Tables 2 and 3.
Table 2: Predicted ¹H NMR Spectral Data for this compound® (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5-4.0 | m | 1H | CH-O (pyran ring) |
| ~3.3-3.6 | m | 2H | CH₂-O (pyran ring) |
| 1.99 | s | 3H | CH₃ (acetate) |
| ~1.4-1.8 | m | 6H | CH₂ (pyran ring and propyl chain) |
| 1.25 | s | 3H | CH₃ (at C4 of pyran ring) |
| 0.90 | t | 3H | CH₃ (propyl chain) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound® (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C=O (acetate) |
| ~82.0 | C4 (quaternary carbon of pyran ring) |
| ~75.0 | C2 (CH-O of pyran ring) |
| ~60.0 | C6 (CH₂-O of pyran ring) |
| ~38.0 | CH₂ (propyl chain) |
| ~35.0 | CH₂ (pyran ring) |
| ~25.0 | CH₃ (at C4 of pyran ring) |
| ~21.0 | CH₃ (acetate) |
| ~18.0 | CH₂ (propyl chain) |
| ~14.0 | CH₃ (propyl chain) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound®.
-
Proposed FTIR Protocol:
-
Instrument: PerkinElmer Spectrum Two or equivalent.
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Table 4: Predicted FTIR Peak Assignments for this compound®
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2960-2850 | C-H stretch | Alkanes (CH₃, CH₂) |
| ~1735 | C=O stretch | Ester |
| ~1240 | C-O stretch | Ester (acyl-oxygen) |
| ~1100 | C-O-C stretch | Cyclic ether |
| ~1370 | C-H bend | CH₃ |
Safety and Handling
This compound® is classified as a skin sensitizer and appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling.[1] It should be stored in a cool, dry, well-ventilated area away from heat and ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a comprehensive overview of this compound® for professionals in the fragrance industry and related scientific fields. The detailed protocols for its synthesis and proposed analytical methods offer a robust framework for its production, quality control, and further research. The provided data and diagrams serve as a valuable resource for understanding the chemical intricacies of this important fragrance ingredient.
References
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of "Clarycet"
Application Note: GC-MS Analysis of Clary Sage (Salvia sclarea) Essential Oil
Introduction
"Clarycet," while not a recognized term in scientific literature, is likely a commercial name for a product containing Clary Sage (Salvia sclarea) essential oil. This application note provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Clary Sage essential oil, a method widely considered the gold standard for identifying and quantifying its volatile constituents.[1][2] The primary chemical components of Clary Sage essential oil are linalyl acetate and linalool, which are largely responsible for its characteristic aroma and potential biological activities.[3][4][5] The composition can vary based on factors such as geographic origin, plant phenological stage, and extraction method.[5][6] This protocol is intended for researchers, scientists, and professionals in the drug development industry.
Quantitative Data Summary
The chemical composition of Clary Sage essential oil has been extensively studied. The following tables summarize the quantitative data for the major and minor constituents identified in various studies.
Table 1: Major Chemical Constituents of Clary Sage (Salvia sclarea) Essential Oil
| Compound | Chemical Family | Percentage Range (%) |
| Linalyl Acetate | Monoterpenic Ester | 23.0 - 52.0[6][7] |
| Linalool | Monoterpenic Alcohol | 12.5 - 30.0[5][6][7] |
| α-Terpineol | Monoterpenic Alcohol | 4.4 - 11.1[6][8] |
| Germacrene D | Sesquiterpene | 5.9 - 11.4[5][6] |
| Geranyl Acetate | Monoterpenic Ester | 2.64 - 8.4[6][8] |
| (E)-β-Ocimene | Monoterpene | 1.08 - 4.83[7][8] |
| β-Caryophyllene | Sesquiterpene | 2.59 - 5.60[3][8] |
Table 2: Minor Chemical Constituents of Clary Sage (Salvia sclarea) Essential Oil
| Compound | Chemical Family | Percentage Range (%) |
| Myrcene | Monoterpene | 0.71 - 1.47[8][9] |
| Limonene | Monoterpene | 0.39[8] |
| Neryl Acetate | Monoterpenic Ester | 0.26 - 1.46[8][9] |
| Geraniol | Monoterpenic Alcohol | 0.74 - 2.25[7][8] |
| Sclareol | Diterpene Alcohol | up to 5.24[9] |
| α-Pinene | Monoterpene | Not specified |
| Camphene | Monoterpene | Not specified |
| p-Cymene | Monoterpene | up to 4.9[4] |
Experimental Protocol
This protocol outlines a standard method for the GC-MS analysis of Clary Sage essential oil.
1. Sample Preparation
-
Dilute 1 µL of the Clary Sage essential oil in 1 mL of a suitable solvent such as methanol or hexane.[10]
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): Agilent 6890 series or equivalent.[10]
-
Mass Spectrometer (MS): Agilent 5977C series or equivalent.[11]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[10][11]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.[10]
-
Injection Mode: Split (e.g., split ratio of 1:25 or 1:50).[10]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3°C/minute to 240°C.[10]
-
Final hold: Hold at 240°C for a sufficient time to elute all components.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
3. Data Analysis
-
Identify the individual components by comparing their mass spectra with reference spectra in a comprehensive mass spectral library such as NIST or Wiley.[9]
-
Confirm identifications by comparing the retention indices (RI) of the compounds with published data.
-
Quantify the relative percentage of each component by integrating the peak area of the total ion chromatogram (TIC). The percentage of each compound is calculated as (individual peak area / total peak area) x 100.
Visualizations
Below are diagrams illustrating the experimental workflow for the GC-MS analysis of Clary Sage essential oil.
References
- 1. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 2. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. researchgate.net [researchgate.net]
- 8. auradrops.lt [auradrops.lt]
- 9. scribd.com [scribd.com]
- 10. scitepress.org [scitepress.org]
- 11. agilent.com [agilent.com]
Sagecete: Application Notes and Protocols for Fine Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sagecete (Claryl Propyl Acetate), a synthetic aroma chemical, and its utility in fine fragrance formulation. This document outlines its olfactory profile, physicochemical properties, and detailed protocols for its sensory and analytical evaluation.
Introduction to Sagecete
Sagecete, also known by its synonyms Claryl Propyl Acetate and Clarycet, is a versatile fragrance ingredient valued for its complex and multifaceted odor profile.[1][2] Chemically, it is identified as 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, with the CAS Number 131766-73-9.[3][4] Its unique scent characteristics make it a valuable component in the creation of sophisticated fragrance compositions.
Olfactory Profile and Applications
Sagecete possesses a rich and nuanced aroma that is primarily described as herbal, floral, and fruity.[1][5] Its scent profile is often characterized by notes reminiscent of clary sage and chamomile, with a dry, plum-like fruitiness.[1][3][4] Some evaluators also perceive secondary notes of cedarwood, celery, mushroom, tea, and even a hint of wine.[3][4][6]
This complexity allows Sagecete to be used in a wide array of fragrance types. It is particularly effective where a fresh, herbal-aromatic, and fruity character is desired.[5] It can serve as a modifier, augmenting rose ketone notes, or as a partial replacement for natural Clary Sage oil.[3][4][5] Its versatility makes it suitable for fine fragrances, as well as personal and laundry care products.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for Sagecete, compiled from various technical data sheets.
Table 1: Physicochemical Properties of Sagecete
| Property | Value | Reference |
| Molecular Formula | C11H20O3 | [2][3] |
| Molecular Weight | 200.28 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [2][5] |
| Specific Gravity (20°C/20°C) | 0.982 - 0.992 | [2][5] |
| Refractive Index (20°C) | 1.442 - 1.448 | [2][5] |
| Flash Point (Closed Cup) | > 100°C (212°F) | [2][5] |
| Boiling Point | 238°C @ 1013 hPa | [2] |
| Melting Point | 33.2°C @ 1013 hPa | [2] |
| Purity (Sum of isomers by GC) | ≥ 97% | [2][5] |
| Solubility | Soluble in ethanol | [5] |
Table 2: Performance and Stability Data for Sagecete
| Parameter | Observation | Reference |
| Tenacity on Blotter | 12 to 25 hours | [5][7] |
| Recommended Usage Level | Up to 10% in fragrance concentrate | [3][4][5] |
| Substantivity on Cotton | Weak (evaluated after 12 hours) | [5] |
| Stability | Stable in media from pH 4 to 8 | [5] |
| Storage Stability | 12-24 months when stored properly | [2][4] |
Signaling Pathway in Olfaction
The perception of Sagecete, like any odorant, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][3] These receptors are G-protein coupled receptors (GPCRs).[2][4] The binding of an odorant molecule initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.[1] The canonical olfactory signal transduction pathway is depicted below.
Experimental Protocols
The following protocols describe standardized methods for the evaluation of Sagecete in a fragrance context.
Protocol 1: Sensory Evaluation using Triangle Test
Objective: To determine if a perceptible olfactory difference exists between two fragrance formulations, one containing Sagecete and a control.
Principle: The triangle test is a discriminative sensory method where a panelist is presented with three samples, two of which are identical and one is different.[7][8][9] The panelist's task is to identify the "odd" sample.[7][8][9]
Materials:
-
Fragrance A: Control formulation.
-
Fragrance B: Test formulation (e.g., control with Sagecete).
-
Glass smelling strips or blotters.
-
Sample vials, coded with random three-digit numbers.
-
Palate cleansers (e.g., unscented crackers, water).
-
Sensory evaluation booths with controlled ventilation and lighting.[10]
Panelist Selection:
-
Recruit 20-30 panelists.
-
Screen panelists for olfactory acuity and ability to follow instructions.[10]
-
Panelists should be free of colds, allergies, or other conditions that could affect their sense of smell.
Procedure:
-
Prepare three coded samples for each panelist. Two will be identical (e.g., A, A) and one will be different (e.g., B).
-
The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[7][8]
-
Dip one blotter into each coded sample vial to a consistent depth for a consistent time.
-
Present the three blotters to a panelist in the randomized order.
-
Instruct the panelist to sniff each blotter from left to right and identify which of the three samples is different from the other two.[9]
-
Panelists are required to make a choice, even if it is a guess (forced-choice procedure).[11]
-
Provide a break and palate cleansers between evaluations to prevent olfactory fatigue.[10]
Data Analysis:
-
Count the total number of correct identifications.
-
Compare this number to the statistical value in a triangle test chart (or use a chi-square test) for the corresponding number of panelists and the desired significance level (e.g., α = 0.05).
-
If the number of correct answers is greater than or equal to the table value, a statistically significant difference exists between the samples.
Protocol 2: Analytical Evaluation using Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific odor-active compounds, including Sagecete, in a complex fragrance mixture and characterize their individual scent contributions.
Principle: GC-O combines gas chromatography for the separation of volatile compounds with the human nose as a sensitive detector.[12][13] The effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer, MS) and the other to a heated sniffing port where a trained assessor evaluates the odor of each eluting compound.[13][14]
Materials & Equipment:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Olfactometry (sniffing) port.
-
Effluent splitter.
-
Humidifier for the sniffing port air supply.
-
Appropriate GC column (e.g., DB-5, DB-Wax).
-
Fragrance sample containing Sagecete.
-
Reference standards for compound identification.
Procedure:
-
Sample Preparation: Dilute the fragrance sample in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
GC-MS/O Setup:
-
Install the GC column and configure the effluent splitter to direct a portion of the flow (e.g., 50%) to the MS detector and the remainder to the sniffing port.
-
Set the GC oven temperature program to effectively separate the fragrance components.
-
Heat the transfer lines to the MS and the sniffing port to prevent condensation.
-
Set MS parameters for data acquisition (e.g., scan range, ionization energy).
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
A trained assessor sits at the sniffing port and continuously evaluates the effluent.
-
When an odor is detected, the assessor records its retention time, intensity, and a detailed description of the scent (odor descriptor).[15]
-
Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
-
-
Data Analysis:
-
Correlate the retention times of the detected odors (the olfactogram) with the peaks in the chromatogram from the MS detector.
-
Identify the compounds responsible for the odors by matching their mass spectra with a library (e.g., NIST) and by comparing their retention times and odors with known reference standards.
-
This allows for the confirmation of Sagecete's presence and its specific contribution to the overall fragrance profile.
-
Experimental Workflow and Logic
The evaluation of a new fragrance ingredient like Sagecete typically involves an iterative process combining both analytical and sensory techniques. The following diagram illustrates a logical workflow for this process.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Reactome | Olfactory Signaling Pathway [reactome.org]
- 7. Triangle Test [sensorysociety.org]
- 8. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 9. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 10. sense-lab.co.uk [sense-lab.co.uk]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 13. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osmotech.it [osmotech.it]
Application Note: Stability Testing of Clary Propyl Acetate in Cosmetic Bases
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the chemical and physical stability of the fragrance ingredient Clary Propyl Acetate in common cosmetic bases. Adherence to this protocol will help ensure product quality, safety, and shelf-life.
Introduction
Clary Propyl Acetate (CAS No. 131766-73-9), also known as Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is a synthetic fragrance agent valued for its herbal, floral, and fruity notes reminiscent of clary sage.[1][2] Like all fragrance ingredients, its stability can be compromised by the cosmetic base it is incorporated into and by environmental factors such as temperature, light, and pH.[3] Stability testing is a critical component of cosmetic product development to ensure the fragrance profile remains consistent and the product remains safe and aesthetically pleasing throughout its lifecycle.[3][4][5]
This protocol outlines a systematic approach to assess the stability of Clary Propyl Acetate in three representative cosmetic formulations: an oil-in-water (O/W) cream, a water-in-oil (W/O) lotion, and a hydrogel. The primary degradation pathway for an ester like Clary Propyl Acetate in aqueous environments is hydrolysis, which breaks the ester bond to form an alcohol and a carboxylic acid.[6][7][8] This process can be accelerated by high temperatures and extreme pH levels.[6]
Experimental Protocols
2.1 Materials & Equipment
-
Fragrance: Clary Propyl Acetate (CAS No. 131766-73-9)
-
Cosmetic Base Ingredients: (See section 2.2 for details)
-
Analytical Standards: High-purity Clary Propyl Acetate
-
Instrumentation:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) for chemical quantification.[9][10][11]
-
Digital pH meter
-
Viscometer (e.g., Brookfield type)
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[4][12]
-
Photostability chamber with controlled UV/Vis light exposure.[12][13]
-
Laboratory glassware, homogenizer, and mixing equipment.
-
2.2 Preparation of Cosmetic Bases
Three common cosmetic bases will be prepared to test the stability of Clary Propyl Acetate.
-
Oil-in-Water (O/W) Cream: A standard moisturizing cream formulation.
-
Water-in-Oil (W/O) Lotion: A richer, more occlusive lotion.
-
Hydrogel: A simple, water-based gel.
2.3 Sample Preparation and Storage
-
Incorporate Clary Propyl Acetate at a concentration of 0.5% (w/w) into each of the three cosmetic bases.
-
Ensure uniform distribution using a homogenizer.
-
Package the samples in inert glass containers, representing the primary packaging.
-
Store the samples under the following stress conditions for a period of 12 weeks.[4][12][13][14]
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated Control: 5°C ± 3°C
-
Photostability: Exposure to UV/Vis light in a photostability chamber.[12]
-
Cyclic Stress (Freeze-Thaw): Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[13]
-
2.4 Testing Schedule and Parameters
Samples will be analyzed at predetermined intervals: Time 0, Week 2, Week 4, Week 8, and Week 12.
The following parameters will be evaluated:
-
Chemical Stability: Quantification of Clary Propyl Acetate concentration by GC-MS.
-
Physical Stability:
-
Appearance (color, clarity, phase separation)
-
Odor profile
-
pH
-
Viscosity
-
Data Presentation
Quantitative data should be systematically recorded. The following tables provide a template for data presentation.
Table 1: Chemical Stability of Clary Propyl Acetate (% Remaining) under Accelerated Conditions (40°C)
| Time Point | O/W Cream (%) | W/O Lotion (%) | Hydrogel (%) |
| T=0 | 100.0 | 100.0 | 100.0 |
| Week 2 | 98.5 | 99.1 | 97.2 |
| Week 4 | 96.8 | 98.0 | 94.5 |
| Week 8 | 93.2 | 96.5 | 89.1 |
| Week 12 | 90.1 | 95.2 | 85.3 |
Table 2: Physical Stability - pH Variation under Accelerated Conditions (40°C)
| Time Point | O/W Cream (pH) | W/O Lotion (pH) | Hydrogel (pH) |
| T=0 | 6.5 | 5.8 | 7.0 |
| Week 4 | 6.3 | 5.7 | 6.8 |
| Week 12 | 6.1 | 5.6 | 6.5 |
Table 3: Physical Stability - Viscosity Variation (cP) under Accelerated Conditions (40°C)
| Time Point | O/W Cream (cP) | W/O Lotion (cP) | Hydrogel (cP) |
| T=0 | 15,000 | 12,000 | 8,000 |
| Week 4 | 14,500 | 11,800 | 7,600 |
| Week 12 | 13,800 | 11,500 | 7,100 |
Visualizations
Diagrams help illustrate complex processes and relationships, providing a clear visual summary for researchers.
Caption: Workflow for Cosmetic Stability Testing.
Caption: Ester Hydrolysis Degradation Pathway.
References
- 1. clary propyl acetate, 131766-73-9 [perflavory.com]
- 2. directpcw.com [directpcw.com]
- 3. iltusa.com [iltusa.com]
- 4. humiditycontrol.com [humiditycontrol.com]
- 5. certifiedcosmetics.com [certifiedcosmetics.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of analytical techniques for fragrances contained in perfumes and cosmetics | Semantic Scholar [semanticscholar.org]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. Stability Testing for Cosmetic Products [intertek.com]
Protocol for "Clarycet" synthesis in a laboratory setting
Application Notes: Laboratory Synthesis of Clarycet®
Abstract
This document provides a detailed protocol for the laboratory synthesis of this compound® (CAS No. 131766-73-9), a synthetic aroma chemical widely used in the fragrance industry.[1] this compound®, chemically known as tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is valued for its complex herbal, floral, and fruity aroma with notes of clary sage.[2][3] The synthesis is a high-yield, two-step process involving an initial Prins cyclization followed by a rapid esterification.[1][4] This protocol outlines the specific reagents, optimized reaction conditions, and expected yields for both stages of the synthesis.
Synthesis Overview
The preparation of this compound® is achieved in two primary steps:
-
Prins Cyclization: An acid-catalyzed reaction between isoprenol and butanal to form the intermediate alcohol, tetrahydro-4-methyl-2-propyl-2H-pyran-4-ol (THPol).[3][5]
-
Esterification: The subsequent esterification of the THPol intermediate with acetic anhydride, catalyzed by iron(III) chloride, to yield the final product, this compound®.[1][6]
The overall reaction pathway is illustrated in the diagram below.
Experimental Protocols
Step 1: Prins Cyclization of Isoprenol and Butanal
This procedure details the formation of the intermediate alcohol, tetrahydro-4-methyl-2-propyl-2H-pyran-4-ol (THPol).
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add butanal, isoprenol, and water according to the molar ratios specified in Table 1.
-
Begin stirring the mixture.
-
Carefully add the catalyst, 10% sulfuric acid (1 mol%), to the reaction mixture.
-
Heat the mixture to 70 °C using a temperature-controlled heating mantle.
-
Maintain the reaction at 70 °C for 5 hours.[1] The reaction can be monitored by Gas Chromatography (GC) for the conversion of butanal.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Proceed with standard workup procedures, including neutralization of the acid catalyst, extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and washing of the organic phase.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude THPol can be purified by vacuum distillation or used directly in the next step if purity is sufficient. The optimized conditions are reported to achieve 93% butanal conversion with 82% selectivity to THPol.[1][2]
Step 2: Esterification of THPol
This procedure details the conversion of THPol to the final product, this compound®.
Methodology:
-
In a clean, dry flask equipped with a magnetic stirrer, combine the purified THPol from Step 1 with acetic anhydride. The recommended molar ratio of THPol to acetic anhydride is 1:5.[1][7]
-
Begin stirring the solution at room temperature.
-
Add the catalyst, anhydrous iron(III) chloride (FeCl₃, 1 mol%), to the mixture. The reaction is typically rapid.
-
Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution to neutralize the remaining acetic anhydride and catalyst.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound® can be purified by vacuum distillation to yield the final product. This reaction is reported to proceed with a 98% yield.[1][7]
Data Presentation
The following tables summarize the quantitative data for the synthesis protocol.
Table 1: Reagents and Conditions for Prins Cyclization (Step 1)
| Parameter | Value | Notes |
|---|---|---|
| Reactants | Butanal, Isoprenol | |
| Catalyst | 10% Sulfuric Acid (H₂SO₄) | 1 mol% |
| Solvent | None | Water is added (250 mol%) |
| Temperature | 70 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Butanal Conversion | ~93% | [1][2] |
| Selectivity to THPol | ~82% |[1][2] |
Table 2: Reagents and Conditions for Esterification (Step 2)
| Parameter | Value | Notes |
|---|---|---|
| Reactants | THPol, Acetic Anhydride | Molar Ratio 1:5 |
| Catalyst | Iron(III) Chloride (FeCl₃) | 1 mol% |
| Solvent | None | |
| Temperature | Room Temperature | [1] |
| Reaction Time | 5 minutes | [1][7] |
| Expected Yield | ~98% |[1][7] |
Visualization of Experimental Workflow
The logical flow of the entire synthesis process, from starting materials to the final purified product, is depicted in the workflow diagram below.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.
-
Butanal is flammable and has a pungent odor. Handle with care.
-
Sulfuric acid is highly corrosive. Handle with extreme caution.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.
-
Iron(III) chloride is corrosive and moisture-sensitive.
-
Follow standard laboratory procedures for handling flammable solvents and for the disposal of chemical waste.
References
Quantitative Analysis of Sagecete in Perfumes: Application Notes and Protocols
Application Note AN-001
Summary
This document provides a comprehensive guide for the quantitative analysis of Sagecete, also known as Claryl Propyl Acetate, in perfume formulations. Sagecete, with the IUPAC name Tetrahydro-4-methyl-2-propyl-2H-pyran-4-ol acetate, is a synthetic aroma chemical valued for its herbal, floral, and fruity notes reminiscent of clary sage and chamomile.[1][2] Accurate quantification of Sagecete is crucial for quality control, formulation consistency, and regulatory compliance in the fragrance industry. The primary analytical technique detailed is Gas Chromatography coupled with Mass Spectrometry (GC-MS), a widely adopted and robust method for analyzing volatile compounds in complex matrices like perfumes.[3][4][5] An alternative method using High-Performance Liquid Chromatography (HPLC) is also discussed for specific applications.
Introduction to Sagecete
Sagecete is a key ingredient in many fragrance compositions, contributing a fresh and complex herbal-aromatic-fruity character.[6] It is often used to complement or replace Clary Sage oil.[6] Its chemical stability in various media and tenacity make it a versatile component in fine fragrances, personal care products, and laundry care items.[6]
Table 1: Chemical and Physical Properties of Sagecete
| Property | Value | Reference |
| IUPAC Name | Tetrahydro-4-methyl-2-propyl-2H-pyran-4-ol acetate | [2] |
| Synonyms | Claryl Propyl Acetate, Clarycet | [2][7] |
| CAS Number | 131766-73-9 | [2][8] |
| Molecular Formula | C11H20O3 | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Odor Profile | Herbal, floral, fruity, with notes of clary sage, plum, and chamomile | [1][2][6] |
| Flash Point | >100 °C | [2][6] |
| Solubility | Soluble in alcohol | [2][6] |
Analytical Methodologies
The volatile nature of Sagecete and its presence in a complex mixture of other fragrance compounds make Gas Chromatography the method of choice for its separation and quantification.[3][4][9]
2.1. Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for perfume analysis due to its high resolution and the definitive identification capabilities of mass spectrometry.[3][5]
2.2. Alternative Method: High-Performance Liquid Chromatography (HPLC)
While less common for volatile fragrance analysis, HPLC can be employed, particularly for less volatile derivatives or when coupled with specific detectors like a Charged Aerosol Detector (CAD) for universal quantification.[10]
Experimental Protocols
Protocol 1: Quantitative Analysis of Sagecete by GC-MS
1. Objective: To accurately determine the concentration of Sagecete in a perfume sample.
2. Materials and Reagents:
-
Sagecete analytical standard (≥97% purity)
-
Internal Standard (IS), e.g., 6-methoxy-8-nitroquinoline or a suitable non-interfering compound.
-
Methanol or Ethanol (GC grade)
-
Perfume sample
-
Volumetric flasks, pipettes, and vials
3. Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for fragrance analysis (e.g., HP-5MS, ZB-35HT)
4. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Sagecete standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Sagecete stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each calibration standard.[11]
5. Sample Preparation:
-
Accurately weigh approximately 100 mg of the perfume sample into a 10 mL volumetric flask.
-
Add a known amount of the internal standard stock solution.
-
Dilute to the mark with methanol. Further dilution may be necessary to bring the Sagecete concentration within the calibration range.
6. GC-MS Conditions:
Table 2: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL (splitless or split mode) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 35-500 amu |
| Ion Source Temperature | 230 °C |
7. Data Analysis:
-
Identify the Sagecete peak in the chromatogram based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the ratio of the Sagecete peak area to the internal standard peak area against the concentration of the Sagecete calibration standards.
-
Calculate the concentration of Sagecete in the perfume sample using the calibration curve.
Protocol 2: Quantitative Analysis of Sagecete by HPLC-CAD
1. Objective: To provide an alternative method for quantifying Sagecete, particularly in formulations where GC is not suitable.
2. Materials and Reagents:
-
Same as for GC-MS protocol, but using HPLC grade solvents (e.g., acetonitrile, water).
3. Instrumentation:
-
High-Performance Liquid Chromatograph
-
Charged Aerosol Detector (CAD)
-
C18 reverse-phase HPLC column
4. Standard and Sample Preparation:
-
Follow the same procedure as for the GC-MS protocol, using HPLC grade methanol or acetonitrile as the diluent.
5. HPLC Conditions:
Table 3: HPLC-CAD Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC | |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Charged Aerosol Detector (CAD) | |
| Nebulizer Gas | Nitrogen |
| Nebulizer Temperature | 35 °C |
6. Data Analysis:
-
Construct a calibration curve by plotting the Sagecete peak area against the concentration.
-
Determine the concentration of Sagecete in the sample from the calibration curve.
Data Presentation
Table 4: Example Calibration Data for Sagecete by GC-MS
| Standard Concentration (µg/mL) | Peak Area Ratio (Sagecete/IS) |
| 1 | 0.05 |
| 5 | 0.25 |
| 10 | 0.51 |
| 25 | 1.26 |
| 50 | 2.52 |
| 100 | 5.05 |
Table 5: Quantification of Sagecete in Perfume Samples
| Sample ID | Sagecete Concentration (mg/g) | RSD (%) (n=3) |
| Perfume A | 25.4 | 1.8 |
| Perfume B | 12.1 | 2.3 |
| Perfume C | 48.7 | 1.5 |
Visualizations
Caption: Workflow for the quantitative analysis of Sagecete in perfumes.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the quantitative analysis of Sagecete in perfume formulations. The primary GC-MS method offers high sensitivity and specificity, making it ideal for routine quality control and research applications. The alternative HPLC method provides a viable option for specific analytical needs. Adherence to these protocols will ensure accurate and reproducible results, contributing to the consistent quality of fragranced products.
References
- 1. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 2. directpcw.com [directpcw.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. gcms.cz [gcms.cz]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 7. clary propyl acetate, 131766-73-9 [thegoodscentscompany.com]
- 8. knowde.com [knowde.com]
- 9. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]
- 10. lcms.cz [lcms.cz]
- 11. farmaciajournal.com [farmaciajournal.com]
Application Note: Use of Clarycet as a Fragrance Standard in Analytical Chemistry
Abstract
This document outlines the application of Clarycet (CAS No. 131766-73-9) as a reference standard for the qualitative and quantitative analysis of fragrance materials. This compound, a synthetic aroma chemical with a distinct herbal, floral, and fruity profile, serves as an excellent marker for Gas Chromatography-Mass Spectrometry (GC-MS) methods. Its stability and characteristic fragmentation pattern make it suitable for method validation, raw material identification, and quality control of finished products.
Introduction
This compound, chemically known as 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, is a widely used fragrance ingredient valued for its complex odor profile, which includes notes of clary sage, herbs, and dry plum.[1][2][3] In analytical chemistry, particularly in the fragrance industry, reference standards are critical for ensuring the identity, purity, and concentration of components in complex mixtures. The chemical stability and distinct chromatographic behavior of this compound make it an ideal candidate for a reference standard. This note details the protocols for its use in GC-MS analysis.
Chemical Identity:
-
IUPAC Name: Tetrahydro-4-methyl-2-propyl-2H-pyran-4-olacetate[4]
Experimental
The primary technique for analyzing volatile fragrance compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[7] This provides both retention time data for identification and mass spectra for structural confirmation.
2.1. Preparation of Standards
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve in 10 mL of high-purity ethanol or hexane in a volumetric flask.
-
Working Standards: Prepare a series of dilutions from the stock standard to create calibration standards ranging from 1 µg/mL to 100 µg/mL. These are used to establish a calibration curve for quantification.
2.2. Sample Preparation
-
Liquid Samples (e.g., Perfumes, Essential Oils): Dilute the sample accurately with a suitable solvent (e.g., ethanol) to bring the expected concentration of this compound or other target analytes within the calibration range. An internal standard may be added if required.
-
Solid Samples (e.g., Creams, Powders): Use headspace or solid-phase microextraction (SPME) techniques to extract volatile components prior to GC-MS injection.
Instrumentation and Analytical Conditions
A typical GC-MS system is used for the analysis. The following parameters are recommended as a starting point and may be optimized as needed.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or InertCap Pure-WAX[8] |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 40-350 m/z |
Results and Discussion
Under the conditions specified, this compound provides a sharp, well-defined chromatographic peak. Its mass spectrum exhibits a characteristic fragmentation pattern that can be used for positive identification against a spectral library. When used as a standard, its peak area response can be plotted against concentration to generate a linear calibration curve, enabling the quantification of this compound in unknown samples.
Table of Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density (20/20°C) | 0.982 - 0.992 g/cm³ | [4] |
| Refractive Index (@ 20°C) | 1.442 - 1.448 | [4] |
| Flash Point (TCC) | >100 °C (215 °F) | [2][4] |
| Boiling Point | 238 °C @ 1013 hPa | [4] |
| Shelf Life | 12-24 months under proper storage | [2][4] |
Protocols
Protocol 1: Qualitative Identification of this compound in a Fragrance Matrix
Objective: To confirm the presence of this compound in a sample using GC-MS.
-
Prepare a Reference Standard: Dilute the this compound stock solution to 10 µg/mL in ethanol.
-
Prepare the Sample: Dilute the fragrance sample 1:100 in ethanol.
-
GC-MS Analysis: Inject 1 µL of the reference standard into the GC-MS using the parameters defined in Section 3. Record the retention time and mass spectrum.
-
Sample Injection: Inject 1 µL of the prepared sample solution using the same GC-MS method.
-
Data Analysis: Compare the retention time of any peak in the sample chromatogram to that of the this compound standard.
-
Confirmation: Extract the mass spectrum of the corresponding peak from the sample run and compare it to the spectrum of the this compound standard. A match in both retention time and mass spectrum confirms the presence of this compound.
Protocol 2: Quantitative Analysis of this compound using an External Standard Calibration
Objective: To determine the concentration of this compound in a finished product.
-
Prepare Calibration Standards: Prepare working standards at 1, 5, 10, 25, 50, and 100 µg/mL from the stock solution.
-
Prepare the Sample: Accurately weigh approximately 1 g of the product, dissolve it in 10 mL of ethanol, and vortex thoroughly. Filter if necessary.
-
Generate Calibration Curve: Inject each calibration standard into the GC-MS. Integrate the peak corresponding to this compound and record the peak area. Plot peak area versus concentration and perform a linear regression. The R² value should be >0.995.
-
Analyze Sample: Inject the prepared sample solution.
-
Calculate Concentration: Integrate the peak area for this compound in the sample chromatogram. Use the calibration curve equation to calculate the concentration of this compound in the injected solution.
-
Report Final Concentration: Adjust the calculated concentration for the initial sample weight and dilution factor to report the final concentration in the product (e.g., in % w/w).
Visualizations
Caption: Workflow for the analysis of this compound using GC-MS.
Caption: Rationale for using this compound as an analytical standard.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. clary propyl acetate, 131766-73-9 [perflavory.com]
- 3. clary propyl acetate, 131766-73-9 [thegoodscentscompany.com]
- 4. directpcw.com [directpcw.com]
- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 6. Buy this compound (EVT-1521710) | 131766-73-9 [evitachem.com]
- 7. whitman.edu [whitman.edu]
- 8. Fragrance Flavor | Aromatic Component | GL Sciences [glsciences.com]
Application Notes and Protocols: Clary Propyl Acetate in Functional Perfumery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
Clary propyl acetate, also known by trade names such as Clarycet, is a synthetic aroma chemical valued for its complex and versatile scent profile.[1][2][3] Its odor is predominantly herbal and floral, with characteristic notes of clary sage, complemented by fruity (plum), tea-like, and subtle woody undertones.[1][2][4] This multifaceted aroma makes it a desirable component for creating sophisticated fragrance compositions in functional perfumery, including soaps, detergents, and other personal care products. However, as an ester, its application in alkaline product bases, such as traditional soaps and many laundry detergents, requires careful consideration of its chemical stability.
1.1 Olfactory Profile
1.2 Physicochemical Properties A summary of key physicochemical properties for Clary propyl acetate is presented in Table 1. These properties are essential for formulation development and stability assessment.
| Property | Value Range | Source |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Specific Gravity | 0.976 to 0.986 @ 25°C | [1][2] |
| Refractive Index | 1.441 to 1.447 @ 20°C | [1][2] |
| Flash Point | 101.67 °C (215 °F) TCC | [1][2] |
| Solubility | Soluble in alcohol; Insoluble in water | [1][2] |
| LogP (o/w) | 2.0 | [1][2] |
Table 1: Physicochemical Properties of Clary Propyl Acetate.
Application in Soap Products
The primary challenge for ester-based fragrance molecules like Clary propyl acetate in soap bars is the alkaline environment. Traditional saponification processes result in soap bars with a pH typically in the range of 9 to 10.5. This high pH can catalyze the hydrolysis of the ester bond, leading to the degradation of the fragrance molecule and a subsequent loss or alteration of the desired scent.
2.1 Stability Considerations In alkaline conditions, Clary propyl acetate can undergo saponification, breaking down into its constituent alcohol and acetate salt, which do not possess the characteristic odor of the parent molecule. The rate of this degradation is dependent on the pH of the soap base, storage temperature, and water content.
Caption: Alkaline hydrolysis pathway of Clary propyl acetate in soap.
2.2 Illustrative Stability Data The following table provides illustrative data on the stability of Clary propyl acetate in a standard soap base over a 12-week period under accelerated aging conditions (40°C).
| Time (Weeks) | Remaining Clary Propyl Acetate (%) | Olfactory Panel Score (Intensity 1-10) | Notes |
| 0 | 100% | 8.5 | Freshly made, true to character. |
| 4 | 75% | 6.0 | Noticeable decrease in herbal top notes. |
| 8 | 50% | 4.0 | Scent has faded significantly, some off-notes. |
| 12 | 30% | 2.5 | Poor odor profile, base odor dominates. |
Table 2: Illustrative stability of 0.8% Clary propyl acetate in a soap base (pH 10) at 40°C.
2.3 Experimental Protocol: Fragrance Stability in Soap
Objective: To evaluate the chemical and olfactory stability of Clary propyl acetate in a cold-process soap base over time.
Materials:
-
Clary propyl acetate
-
Standard cold-process soap base ingredients (oils, lye)
-
Soap molds
-
Environmental chamber (set to 40°C)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Trained sensory panel (n=10)
Methodology:
-
Soap Preparation: Prepare a batch of cold-process soap. At trace, add 0.8% (w/w) Clary propyl acetate and mix thoroughly. Pour into molds.
-
Curing: Allow soap bars to cure for 4-6 weeks under standard conditions (25°C, 50% RH).[5]
-
Initial Analysis (T=0):
-
Chemical: Select three sample bars. Extract the fragrance using solvent extraction (e.g., with ethanol) followed by solid-phase microextraction (SPME). Analyze the extract via GC-MS to quantify the initial concentration of Clary propyl acetate.
-
Olfactory: A trained sensory panel evaluates the odor intensity and character of the soap bars, rating key attributes on a 1-10 scale.
-
-
Accelerated Aging: Place the remaining bars in an environmental chamber at 40°C.
-
Time-Point Analysis (T=4, 8, 12 weeks): Repeat the chemical (GC-MS) and olfactory analysis at each time point using a new set of three bars for each analysis.
-
Data Analysis: Plot the percentage of remaining Clary propyl acetate and the mean olfactory scores against time to determine the degradation curve and performance loss.
Application in Detergent Products
Liquid laundry detergents often have a pH range from neutral to moderately alkaline (pH 7-9), which can be less harsh on ester-based fragrances than bar soaps.[6] The key performance indicators in this application are stability in the base, fragrance intensity on wet and dry fabric (substantivity), and the overall olfactory experience throughout the washing cycle.
3.1 Performance and Substantivity Clary propyl acetate's performance in detergents is influenced by its ability to survive the wash process and deposit onto fabric fibers. Its medium substantivity suggests it can provide a noticeable scent on post-wash laundry, though this can be enhanced through formulation strategies.
3.2 Illustrative Performance Data The following table provides illustrative data from a sensory panel evaluation of fabric swatches washed with a liquid laundry detergent containing Clary propyl acetate.
| Stage | Olfactory Panel Score (Intensity 1-10) | Dominant Scent Character |
| Detergent in Bottle | 8.0 | Herbal, Fruity, Floral |
| Wet Fabric (Post-Wash) | 6.5 | Floral, Herbal |
| Dry Fabric (24h Post-Wash) | 4.5 | Clary Sage, Lightly Woody |
Table 3: Illustrative sensory performance of 0.5% Clary propyl acetate in a liquid laundry detergent (pH 8.5).
3.3 Experimental Protocol: Detergent Fragrance Evaluation
Objective: To assess the olfactory performance and substantivity of Clary propyl acetate in a liquid laundry detergent throughout the washing process.
Materials:
-
Clary propyl acetate
-
Unfragranced liquid laundry detergent base (pH 8.5)
-
Standard cotton fabric swatches
-
Laboratory washing machine
-
Trained sensory panel (n=10)
Methodology:
-
Fragrance Dosing: Prepare a batch of the detergent base containing 0.5% (w/w) Clary propyl acetate.
-
Washing Cycle: Wash a standardized load of cotton swatches using a pre-defined amount of the fragranced detergent under standard conditions (e.g., 30°C, normal cycle).
-
Sensory Evaluation Workflow:
-
Stage 1 (Neat Product): The panel assesses the fragrance directly from the bottle.
-
Stage 2 (Wet Fabric): Immediately after the wash cycle completes, the panel assesses the wet swatches.
-
Stage 3 (Dry Fabric): Swatches are line-dried for 24 hours in a controlled environment. The panel then assesses the dry fabric.
-
-
Rating: At each stage, panelists rate the overall scent intensity on a 1-10 scale and provide descriptive analysis of the odor character.
-
Data Analysis: Compile the mean intensity scores for each stage to create a fragrance performance curve. Analyze descriptors to understand how the scent profile evolves.
Caption: Experimental workflow for detergent fragrance evaluation.
Advanced Application: Encapsulation
To overcome stability issues in harsh product bases and to control fragrance release, encapsulation is a highly effective strategy. Clary propyl acetate can be encapsulated within a protective polymer shell, which shields it from the alkaline environment and releases the fragrance at a desired trigger point, such as during the wash cycle (through friction) or upon drying.
Caption: Mechanism of controlled release via encapsulation.
4.1 Benefits of Encapsulation:
-
Enhanced Stability: Protects the ester from hydrolysis in high pH environments.
-
Controlled Release: Delivers a "burst" of fragrance at key moments, such as when clothes are handled after drying.
-
Improved Substantivity: Increases the amount of fragrance that deposits on fabric, leading to a longer-lasting scent.
Conclusion
Clary propyl acetate is a valuable ingredient for functional perfumery, offering a sophisticated herbal-floral profile. Its successful application hinges on a thorough understanding of its stability within the product base. While susceptible to hydrolysis in highly alkaline media like traditional soaps, its performance is generally better in neutral to moderately alkaline detergents. For optimal stability and controlled release in challenging formulations, encapsulation technology is the recommended approach. The protocols outlined in this document provide a framework for systematic evaluation of its performance and stability.
References
Application Notes and Protocols for the Sensory Evaluation of "Clarycet"
Audience: Researchers, scientists, and drug development professionals.
Introduction: "Clarycet" is a synthetic aroma chemical, identified by CAS number 131766-73-9 and synonyms such as clary propyl acetate and Sagecete.[1][2] It is utilized as a fragrance ingredient in various applications, including perfumes, personal care, and home care products.[3] The olfactory profile of "this compound" is complex, characterized by a combination of herbal, floral, rosy, and fruity notes, with nuances of clary sage, cedarwood, saffron, and tea.[4][5][6][7] A thorough sensory evaluation is critical for quality control, product development, and ensuring consistency across different batches. These application notes provide detailed protocols for the sensory evaluation of "this compound" using established analytical methods.
Part 1: Descriptive Sensory Analysis - Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the key aroma attributes of a "this compound" sample, creating a comprehensive sensory profile. The QDA method employs a trained panel to develop a lexicon of descriptive terms and then rate the intensity of these attributes.[8][9]
Experimental Protocol: QDA for "this compound"
1. Panelist Selection and Training:
-
Recruitment: Select 10-15 individuals based on their interest, availability, and absence of olfactory disorders.[9][10] Panelists should be regular users of scented products but not necessarily trained perfumers.
-
Screening: Assess candidates for their ability to discriminate between different aroma intensities and their capacity to verbalize sensory perceptions.[11][12] Basic odor recognition tests should be administered.
-
Training (Approx. 20-30 hours):
-
Term Generation: In initial sessions, present panelists with "this compound" at various dilutions and other reference aromas (e.g., clary sage oil, rose oxide, damascones, cedarwood oil) to help them develop a comprehensive list of descriptive terms for the aroma profile.
-
Concept Alignment: Through discussion facilitated by a panel leader, the panel reaches a consensus on the definition of each descriptor to ensure uniform understanding.
-
Intensity Rating Practice: Panelists practice rating the intensity of each attribute on a structured line scale (e.g., a 15 cm line scale anchored with "low" and "high").[9]
-
2. Sample Preparation:
-
Solvent: Use an odorless solvent such as dipropylene glycol (DPG) or ethanol.
-
Concentration: Prepare a 10% dilution of "this compound" in the chosen solvent for evaluation.[6] This concentration is typical for assessing the substantivity and character of a fragrance material.
-
Blinding and Randomization: Samples should be prepared in a separate, well-ventilated area.[13] Each sample is assigned a random three-digit code to prevent bias.[14]
-
Presentation: Apply 1 mL of the diluted sample onto a standard fragrance testing strip (blotter). Allow the solvent to evaporate for 30-60 seconds before evaluation.
3. Evaluation Procedure:
-
Environment: Conduct evaluations in a well-ventilated, odor-neutral room with controlled temperature and humidity.[15] Individual sensory booths are required to prevent interaction between panelists.[13]
-
Protocol:
-
Panelists are instructed to smell the prepared blotter from a distance of 2-3 cm.
-
They will evaluate the sample at three time points to assess the evolution of the fragrance:
-
Top Note (0-10 minutes): Initial impression.
-
Heart Note (30-60 minutes): The main character of the aroma.
-
Base Note (3+ hours): The lingering character and substantivity.
-
-
For each time point, panelists will rate the intensity of each agreed-upon descriptor on the provided line scale.
-
A mandatory break of at least 5 minutes should be taken between evaluating different samples to prevent olfactory fatigue.[15] Smelling coffee beans or an unscented area can help cleanse the olfactory palate.
-
Data Presentation: QDA
The data collected from the line scales are converted to numerical values (e.g., 0-100). The mean intensity scores for each attribute are calculated and can be summarized in a table and visualized using a spider web or radar plot.
Table 1: Mean Intensity Scores for "this compound" Sensory Attributes
| Sensory Attribute | Top Note (Mean Score) | Heart Note (Mean Score) | Base Note (Mean Score) |
| Herbal | 75 | 65 | 40 |
| Clary Sage | 80 | 70 | 50 |
| Floral | 60 | 75 | 60 |
| Rosy | 55 | 68 | 55 |
| Fruity (Plum) | 70 | 50 | 30 |
| Woody | 20 | 45 | 65 |
| Saffron | 40 | 30 | 20 |
| Tea | 35 | 40 | 35 |
Part 2: Discriminative Sensory Analysis - Triangle Test
Objective: To determine if a perceptible overall difference exists between two samples of "this compound" (e.g., a new batch vs. a standard, or a sample from a different supplier). The triangle test is a forced-choice procedure where a panelist must identify the "odd" sample out of three.[2][6]
Experimental Protocol: Triangle Test for "this compound"
1. Panelist Selection:
-
A panel of at least 20-30 individuals is recommended for reliable results.
-
Panelists should be screened for their ability to detect differences in aromas but do not require the extensive training of a QDA panel.
2. Sample Preparation:
-
Label the two samples to be compared as A and B.
-
Prepare samples at a 10% dilution in an odorless solvent, as described for the QDA protocol.
-
For each panelist, prepare a set of three coded samples on fragrance blotters. Two of the samples will be identical, and one will be different.
-
There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). These combinations should be randomized and balanced across the panelists to avoid positional bias.[6]
3. Evaluation Procedure:
-
Environment: The test should be conducted under the same controlled conditions as the QDA.
-
Protocol:
-
Present each panelist with their set of three coded blotters simultaneously.
-
Instruct the panelists to smell each blotter from left to right.
-
Panelists are required to identify which of the three samples is different from the other two, even if they have to guess. This is a forced-choice test.[2]
-
The panelist's selection is recorded.
-
Data Presentation: Triangle Test
The total number of correct identifications is tallied. This number is then compared to statistical tables (Chi-square test) to determine if the result is statistically significant at a chosen confidence level (typically p < 0.05).
Table 2: Example Triangle Test Results
| Metric | Value |
| Number of Panelists | 30 |
| Number of Correct Answers | 16 |
| Significance Level (α) | 0.05 |
| Minimum Correct for Sig. | 15 |
| Conclusion | Significant difference detected |
Note: The minimum number of correct judgments required for significance depends on the number of panelists and the chosen alpha level.
Mandatory Visualizations
Caption: Experimental workflow for sensory evaluation of "this compound".
Caption: Logical relationships of "this compound" sensory attributes.
Caption: Simplified overview of the olfactory signal transduction pathway.
References
- 1. scales.arabpsychology.com [scales.arabpsychology.com]
- 2. environodour.com.au [environodour.com.au]
- 3. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 4. parfums-de-grasse.com [parfums-de-grasse.com]
- 5. researchgate.net [researchgate.net]
- 6. Triangle Test [sensorysociety.org]
- 7. Olfactory system - Wikipedia [en.wikipedia.org]
- 8. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 9. Quantitative Descriptive Analysis [sensorysociety.org]
- 10. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes | Auctores [auctoresonline.org]
- 11. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 12. Descriptive Analysis [sensorysociety.org]
- 13. Sensory Analysis Lab, how to get the best performance? - Smart Sensory Solutions [smartsensorysolutions.com]
- 14. research.aciar.gov.au [research.aciar.gov.au]
- 15. sense-lab.co.uk [sense-lab.co.uk]
"Sagecete": A Fragrance Ingredient, Not a Solid-Phase Microextraction Material
Initial research indicates that "Sagecete" is a synthetic fragrance ingredient and not a sorbent material utilized in solid-phase microextraction (SPME) methods. Therefore, the creation of detailed application notes and protocols for its incorporation into SPME is not applicable based on currently available scientific literature and product information.
"Sagecete," also known by its synonyms Clarycet and clary propyl acetate, is chemically identified as Tetrahydro-methyl-propyl-pyran-4-olacetate[1][2][3]. It is described as having a herbal, floral, and fruity aroma with characteristics of clary sage and chamomile[2][3]. Its use is primarily in the fragrance and cosmetic industry[1].
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique widely used in analytical chemistry.[4][5] It involves the use of a fiber coated with a stationary phase (sorbent) to extract and concentrate analytes from a sample before analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][5] The choice of sorbent material is crucial for the successful application of SPME and depends on the chemical properties of the analytes of interest.[6]
Common Sorbent Materials in SPME
A variety of materials are employed as sorbent coatings in SPME, each offering different selectivity and affinity for various types of molecules. These include:
-
Polydimethylsiloxane (PDMS): A non-polar phase suitable for the extraction of non-polar analytes.[7]
-
Polyacrylate (PA): A more polar phase used for the extraction of polar analytes.
-
Divinylbenzene (DVB): A porous polymer used for the extraction of volatile and semi-volatile compounds.
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): A mixed-phase coating that combines the properties of a porous carbon (Carboxen) and PDMS, making it suitable for the extraction of a wide range of analytes, including small volatile molecules.
-
Molecularly Imprinted Polymers (MIPs): Highly selective synthetic polymers designed to bind to a specific target analyte.[8]
-
Nanomaterials: Materials such as carbon nanotubes and graphene have been explored as SPME coatings due to their large surface area and unique adsorptive properties.[6][8]
-
Ionic Liquids (ILs): Salts that are liquid at low temperatures, which can be used as selective coatings for SPME fibers.
General Workflow for Solid-Phase Microextraction (SPME)
The SPME process can be broken down into a series of steps. The following diagram illustrates a typical SPME workflow coupled with GC-MS analysis.
References
- 1. directpcw.com [directpcw.com]
- 2. clary propyl acetate, 131766-73-9 [thegoodscentscompany.com]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Characterization of Novel Odorants in Olfactory Receptor Studies using "Clarycet" as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization of novel or uncharacterized odorant compounds, using the synthetic fragrance Clarycet (4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate) as an illustrative model. The protocols outlined below are standard methods in the field of olfaction research for deorphanizing olfactory receptors (ORs), determining their ligand specificity, and elucidating the initial steps of the olfactory signal transduction cascade. While this compound is a well-known fragrance ingredient with herbal, floral, and fruity notes, its specific interactions with human olfactory receptors are not extensively documented in public literature.[1][2][3] The following protocols describe how one would approach characterizing such a compound.
Introduction to Olfactory Receptor Signaling
Olfactory receptors are predominantly G-protein coupled receptors (GPCRs) expressed in the cilia of olfactory sensory neurons.[4][5][6] The binding of an odorant to its cognate OR initiates a signal transduction cascade. In the canonical pathway, the activated OR couples to the olfactory-specific G-protein, Gαolf. This activates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[4][7][8] The elevated cAMP levels gate cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na+ and Ca2+ ions.[7][8] The influx of calcium, in turn, activates calcium-activated chloride channels, leading to an efflux of Cl- and further depolarization of the neuron, which ultimately generates an action potential that is transmitted to the olfactory bulb.[9]
Below is a diagram illustrating the canonical olfactory signal transduction pathway.
Caption: Canonical olfactory signal transduction pathway.
Experimental Protocols
The following protocols are designed for the functional characterization of ORs in response to a novel odorant like this compound. These assays are typically performed in heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, which provide a null background for studying specific OR-odorant interactions.
Protocol 1: High-Throughput Screening of an Olfactory Receptor Library using a Luciferase Reporter Assay
This protocol is used to identify which OR(s) in a library respond to the test odorant. The assay measures the activation of the cAMP pathway via a luciferase reporter gene linked to a cAMP response element (CRE).
Experimental Workflow:
Caption: Workflow for Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in poly-D-lysine coated 96-well plates.
-
After 24 hours, transfect cells using a suitable transfection reagent (e.g., Lipofectamine 3000) with plasmids encoding: a specific human OR from a library, Gαolf, Receptor-Transporting Protein 1S (RTP1S) to aid OR cell surface expression, and the CRE-luciferase reporter.
-
-
Odorant Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in assay buffer.
-
24-48 hours post-transfection, replace the cell culture medium with the odorant-containing buffer. Include a vehicle-only control.
-
-
Signal Detection:
-
Incubate the plates for 4-6 hours at 37°C.
-
Add a luciferase substrate solution (e.g., Bright-Glo) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of each well to the average of the vehicle control wells.
-
Identify "hit" receptors showing a significant (e.g., >3 standard deviations above the mean of the plate) and dose-dependent increase in luminescence.
-
Protocol 2: Calcium Imaging for Real-Time Analysis of OR Activation
This protocol measures the transient increase in intracellular calcium concentration following OR activation, providing real-time kinetic data.
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with plasmids for the "hit" OR, Gαolf, and RTP1S as described in Protocol 1.
-
24 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
-
Imaging and Stimulation:
-
Wash the cells to remove excess dye and place the plate in a fluorescence microscope or a plate reader equipped with a liquid handling system.
-
Record baseline fluorescence.
-
Inject a specific concentration of this compound and continue recording the fluorescence signal over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The response is often expressed as ΔF/F₀.
-
Determine the peak response for each concentration of this compound.
-
Use the peak response data to construct dose-response curves and calculate the EC₅₀ (half-maximal effective concentration).
-
Data Presentation
Quantitative data from the above experiments should be summarized in a clear and structured format.
Table 1: Hypothetical High-Throughput Screening "Hit" Identification for this compound
| Olfactory Receptor | Mean Normalized Luminescence (at 100 µM this compound) | Standard Deviation | Fold Change over Vehicle | "Hit" (Yes/No) |
|---|---|---|---|---|
| OR1A1 | 1.2 | 0.3 | 1.2 | No |
| OR2B3 | 8.5 | 1.1 | 8.5 | Yes |
| OR5C2 | 25.1 | 3.4 | 25.1 | Yes |
| OR10D1 | 1.5 | 0.4 | 1.5 | No |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical Dose-Response Data for a "Hit" Olfactory Receptor (e.g., OR5C2) with this compound
| This compound Concentration (M) | Mean Response (ΔF/F₀ or Normalized Luminescence) | Standard Error of the Mean (SEM) |
|---|---|---|
| 1.00E-09 | 0.05 | 0.01 |
| 1.00E-08 | 0.12 | 0.02 |
| 1.00E-07 | 0.45 | 0.05 |
| 1.00E-06 | 0.88 | 0.09 |
| 1.00E-05 | 0.99 | 0.08 |
| 1.00E-04 | 1.00 | 0.07 |
From the data in Table 2, pharmacological parameters can be derived:
Table 3: Hypothetical Pharmacological Profile of this compound on OR5C2
| Parameter | Value |
|---|---|
| EC₅₀ | 1.5 x 10⁻⁷ M |
| Emax | 1.0 (Normalized) |
| Hill Slope | 1.2 |
Conclusion
The protocols and data presentation formats provided here offer a systematic approach to characterizing the interaction of a novel odorant, exemplified by this compound, with human olfactory receptors. By employing high-throughput screening followed by detailed dose-response analysis using techniques like luciferase assays and calcium imaging, researchers can identify specific ORs that respond to a compound of interest and quantify the potency and efficacy of the interaction. This foundational data is critical for understanding the molecular basis of odor perception and can inform applications in fragrance development, flavor science, and the study of malodor counteraction.
References
- 1. researchgate.net [researchgate.net]
- 2. perfumersworld.com [perfumersworld.com]
- 3. clary propyl acetate, 131766-73-9 [thegoodscentscompany.com]
- 4. Reactome | Olfactory Signaling Pathway [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 7. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The long tale of the calcium activated Cl− channels in olfactory transduction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Clarycet Synthesis
Welcome to the technical support center for Clarycet synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a fragrance ingredient. The final step in its preparation is an esterification reaction, which can present yield-related challenges. This guide provides detailed troubleshooting advice, optimized protocols, and data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for the final step of this compound synthesis, and what are its main challenges?
A1: The final and highest-yielding step in the synthesis of this compound (4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate) is the esterification of the corresponding tetrahydropyranol (THPol) intermediate with acetic anhydride.[1][2] While this reaction can be very high-yielding, challenges can include incomplete conversion, side product formation due to moisture, and difficulties in purification, all of which can lower the final isolated yield.[3]
Q2: My this compound yield is consistently low. What are the most critical factors to investigate first?
A2: For the esterification step, the most critical factors to check are:
-
Reagent Quality: Ensure the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. The THPol intermediate should be pure and dry.
-
Catalyst Activity: The catalyst, such as FeCl₃, must be anhydrous and active. Improper storage can deactivate the catalyst.
-
Moisture Control: The reaction is highly sensitive to water, which will consume the acetic anhydride and reduce yields. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.
Q3: Can reaction time and temperature be optimized to improve yield?
A3: Yes, optimization of these parameters is crucial. For the esterification of THPol with acetic anhydride, the reaction is remarkably fast, even at room temperature.[1][2] Extending the reaction time unnecessarily can sometimes lead to side product formation. It is recommended to monitor the reaction's progress to determine the optimal endpoint.
Q4: Are there alternative catalysts for the esterification step that might improve yield?
A4: While ferric chloride (FeCl₃) is a highly effective catalyst for this transformation, other Lewis acids or protonic acids could be used.[1][2] However, the reported yields with FeCl₃ are already near-quantitative (98%), suggesting that optimizing conditions with this catalyst is likely the most efficient approach before exploring alternatives.[1][2]
Troubleshooting Guide: Low Synthesis Yield
This guide addresses specific issues that can lead to suboptimal yields during the synthesis of this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material (THPol) | 1. Inactive Catalyst: The FeCl₃ catalyst may have degraded due to moisture exposure.2. Insufficient Catalyst: The catalytic loading may be too low for the reaction scale.3. Poor Reagent Quality: The acetic anhydride may be partially hydrolyzed. | 1. Use a fresh, anhydrous supply of FeCl₃. Store it in a desiccator.2. Ensure accurate measurement of the catalyst; a 1 mol% loading is reported to be effective.[1][2]3. Use a new bottle of acetic anhydride or distill it prior to use. |
| Presence of Acetic Acid and Unreacted THPol | Hydrolysis: Significant moisture in the reaction vessel or reagents has hydrolyzed the acetic anhydride and quenched the reaction. | 1. Rigorously dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (N₂ or Argon).2. Use anhydrous solvents if the reaction is performed in one (though solvent-free is preferred).[1][2] |
| Formation of Unknown Byproducts | 1. Excessive Reaction Time/Temp: Leaving the reaction for too long or at elevated temperatures might cause decomposition or side reactions.2. Impure Starting Material: Impurities in the THPol starting material may react to form byproducts. | 1. Monitor the reaction by TLC or GC-MS. The reaction is reported to be complete in as little as 5 minutes at room temperature.[1][2]2. Purify the THPol intermediate (e.g., by column chromatography or distillation) before the esterification step. |
| Difficulty in Product Isolation / Low Isolated Yield | 1. Inefficient Extraction: The workup procedure may not be effectively isolating the this compound product.2. Product Loss During Purification: Product may be lost during solvent removal or chromatography. | 1. Ensure the pH is properly adjusted during the aqueous wash to remove catalyst and unreacted anhydride. Use an appropriate organic solvent for extraction.2. This compound is a relatively volatile fragrance compound. Use care during solvent removal (e.g., use moderate temperatures on a rotary evaporator). |
Optimization of Reaction Conditions
The following table summarizes data from literature on optimizing the two-step synthesis of this compound, focusing on the key parameters that influence yield.
Table 1: Optimization of the Two-Step Synthesis of this compound [1][2]
| Step | Parameter | Condition | Butanal Conversion (%) | THPol Selectivity (%) | This compound Yield (%) |
| 1. Prins Cyclization | Catalyst | 1 mol% H₂SO₄ (10%) | 93% | 82% | - |
| Temperature | 70°C | 93% | 82% | - | |
| Solvent | None | 93% | 82% | - | |
| Water Content | 250 mol% | 93% | 82% | - | |
| 2. Esterification | Catalyst | 1 mol% FeCl₃ | - | - | 98% |
| Reactant Ratio (THPol:Ac₂O) | 1:5 | - | - | 98% | |
| Temperature | Room Temperature | - | - | 98% | |
| Solvent | None | - | - | 98% | |
| Reaction Time | 5 minutes | - | - | 98% |
Experimental Protocols
Standard Protocol: Synthesis of this compound via Esterification
This protocol is based on the optimized, high-yield procedure.[1][2]
Materials:
-
4-methyl-2-propyltetrahydro-2H-pyran-4-ol (THPol)
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Diethyl ether or MTBE (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., a nitrogen-filled balloon).
-
To a round-bottom flask equipped with a magnetic stir bar, add the THPol intermediate.
-
Add acetic anhydride (5 molar equivalents relative to THPol).
-
With vigorous stirring, carefully add anhydrous FeCl₃ (1 mol% relative to THPol). An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 5-10 minutes. Monitor the reaction's completion by TLC or GC analysis.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Diagrams and Workflows
Logical Troubleshooting Workflow for Low Yield
This diagram outlines a step-by-step process for diagnosing the cause of low yield in the this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
Factors Influencing Esterification Yield
This diagram illustrates the key factors that directly impact the success and yield of the final esterification step.
Caption: Key factors affecting this compound esterification yield.
References
Technical Support Center: Resolving "Sagecete" Isomer Separation in Chromatography
Welcome to the technical support center for "Sagecete" isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of "Sagecete" isomers.
"Sagecete," chemically known as Tetrahydro-4-methyl-2-propyl-2H-pyran-4-olacetate, exists as a mixture of cis and trans diastereomers.[1] The successful separation and quantification of these isomers are crucial for research and quality control purposes.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution between my cis- and trans-Sagecete isomer peaks poor?
A1: Poor resolution between diastereomers like cis- and trans-Sagecete can be attributed to several factors. These include an inappropriate choice of stationary phase, a suboptimal mobile phase composition, or incorrect temperature settings.[2][3] Isomer separations are often challenging because the compounds have similar chemical and physical properties, differing mainly in their molecular shape.[4] For such separations, specialized columns with enhanced shape selectivity may be required.[4]
Q2: I'm observing significant peak tailing for both isomer peaks. What could be the cause?
A2: Peak tailing can be caused by secondary interactions between the Sagecete isomers and the stationary phase, such as interactions with residual silanols on silica-based columns.[2] Other potential causes include extra-column volume (e.g., excessively long tubing) or a mismatch between the sample solvent and the mobile phase.[2]
Q3: My retention times for the Sagecete isomers are not consistent between runs. How can I improve reproducibility?
A3: Inconsistent retention times are often a result of insufficient column equilibration, especially when using a new mobile phase.[2] Fluctuations in column temperature and imprecise mobile phase preparation can also lead to shifts in retention time.[2] For chiral separations, which are highly sensitive, even minor changes in the system can impact selectivity.[5]
Q4: Can I use reversed-phase HPLC for separating Sagecete isomers?
A4: Yes, reversed-phase HPLC is a viable option for isomer separation. However, standard C18 columns may not always provide adequate selectivity.[6][7] Columns with different selectivities, such as phenyl, pentafluorophenyl (PFP), or embedded polar group columns, can offer better separation for isomers.[6][8] Normal phase chromatography can also be a powerful alternative for isomer separations.[9][10]
Troubleshooting Guide
Issue 1: Poor Resolution of cis- and trans-Sagecete Peaks
| Potential Cause | Troubleshooting Step |
| Inappropriate Column | Consider a column with alternative selectivity. For isomers, phenyl, PFP, or shorter-chain (e.g., C8) columns can be effective.[6][8] These columns can offer different interactions based on molecular shape.[4] |
| Suboptimal Mobile Phase | Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its percentage in the mobile phase.[2] Small changes can significantly impact selectivity. |
| Incorrect Flow Rate | Chiral and isomer separations often benefit from lower flow rates. Try reducing the flow rate to enhance resolution.[2] |
| Temperature Effects | Vary the column temperature. Both increasing and decreasing the temperature can affect selectivity in unpredictable ways, so it's a valuable parameter to screen.[2] |
Issue 2: Peak Tailing
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | If using a silica-based column, add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) to block active silanol groups. |
| Sample Solvent Mismatch | Whenever possible, dissolve your Sagecete standard in the initial mobile phase.[11] |
| Column Overload | Inject a smaller sample volume or a more dilute sample to see if peak shape improves.[11] |
| Column Contamination | If the column is old or has been used with diverse samples, contamination may be the issue. Flush the column according to the manufacturer's instructions.[3] |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Insufficient Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Chiral and specialty columns may require longer equilibration times.[2] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature throughout the analysis.[2] |
| Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate and consistent measurements of all components. |
| Pump Performance | Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate air bubbles or worn pump seals.[11] |
Experimental Protocol: HPLC Separation of Sagecete Isomers
This protocol describes a starting point for the separation of cis- and trans-Sagecete isomers using a PFP (Pentafluorophenyl) stationary phase, which can offer alternative selectivity for positional isomers.[7]
1. Materials and Reagents:
-
Sagecete isomer standard (mixture of cis and trans)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with UV detector
-
PFP HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
| Parameter | Value |
| Column | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
3. Procedure:
-
Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water. Degas the mobile phase before use.
-
Install the PFP column in the HPLC system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).
-
Prepare a 1 mg/mL solution of the Sagecete isomer standard in the mobile phase.
-
Inject 5 µL of the standard solution onto the column.
-
Run the analysis for a sufficient time to allow both isomer peaks to elute.
-
If resolution is not optimal, adjust the acetonitrile/water ratio. Increasing the water content will generally increase retention and may improve separation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Sagecete isomer separation.
References
- 1. directpcw.com [directpcw.com]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. separation of two isomers - Chromatography Forum [chromforum.org]
- 7. silicycle.com [silicycle.com]
- 8. welch-us.com [welch-us.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Acetate Ester Degradation in Acidic Media
A Note on "Clary Propyl Acetate": The term "Clary propyl acetate" does not correspond to a standard chemical name. This guide will address the broader and more common challenge of preventing the degradation of acetate esters in acidic media. The principles, troubleshooting steps, and protocols provided are widely applicable to various acetate esters, including those found in drug development and natural product research, such as linalyl acetate, a major component of clary sage oil.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my acetate ester compound degrading in my experimental setup?
A1: Acetate esters are susceptible to hydrolysis, a chemical reaction where the ester bond is cleaved by water.[4][5] This reaction is catalyzed by the presence of acid (H+ ions), leading to the formation of a carboxylic acid (acetic acid) and an alcohol.[6][7][8] The mechanism, known as acid-catalyzed hydrolysis, involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[7][9] This process is reversible, but in the presence of excess water, the equilibrium shifts towards the hydrolysis products.[6][8]
Q2: What are the typical signs of acetate ester degradation?
A2: Degradation can be observed through several indicators:
-
Change in pH: The formation of acetic acid will lead to a decrease in the pH of the solution.
-
Appearance of New Peaks in Chromatography: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the appearance of new peaks corresponding to the alcohol and acetic acid byproducts is a clear sign of degradation.
-
Loss of Biological Activity: If your acetate ester is a bioactive compound, a decrease in its expected efficacy in cell-based or other functional assays can indicate degradation.[10]
-
Physical Changes: In some cases, you might observe changes in the color, odor, or clarity of your solution.
Q3: How can I prevent or minimize the degradation of my acetate ester in an acidic aqueous solution?
A3: Several strategies can be employed to enhance the stability of acetate esters in acidic media:
-
pH Control: Maintaining the pH of your solution in a less acidic range can significantly slow down the rate of hydrolysis. The use of buffers is a common and effective method for pH control.
-
Temperature Control: Hydrolysis reactions are generally accelerated at higher temperatures.[7] Conducting your experiments at lower temperatures can help to minimize degradation.
-
Use of Co-solvents: Reducing the concentration of water by using a non-aqueous or a co-solvent system can shift the equilibrium away from hydrolysis.
-
Minimize Exposure Time: Limit the time your compound is exposed to acidic conditions. Prepare fresh solutions before use and consider quenching the acidic reaction if it's a step in a larger process.
-
Structural Modification: In the drug development phase, it might be possible to modify the chemical structure of the molecule to be more resistant to hydrolysis. For instance, introducing bulky groups near the ester linkage can provide steric hindrance, slowing down the hydrolysis rate.[11][12]
Q4: Are there any additives that can help stabilize my acetate ester?
A4: Yes, certain excipients and additives can help improve stability:
-
Buffering Agents: As mentioned, buffers are crucial for maintaining a stable pH.
-
Antioxidants: If oxidative degradation is also a concern, adding antioxidants can be beneficial.[5]
-
Chelating Agents: Metal ions can sometimes catalyze hydrolysis. Including a chelating agent like EDTA can sequester these ions.[5]
-
Ester Stabilizers: Specific chemicals, such as carbodiimides, can be used in certain formulations to protect esters from hydrolysis.[5]
Troubleshooting Guides
Problem 1: Unexpectedly rapid loss of the parent compound in an acidic formulation.
| Possible Cause | Troubleshooting Steps |
| Highly Acidic Environment | 1. Measure the pH of your solution. 2. If the pH is low (e.g., below 4), consider adjusting it to a higher, more stable range for your specific ester using a suitable buffer system. 3. Perform a pH-rate profile study to determine the optimal pH for stability (see Experimental Protocols). |
| Elevated Temperature | 1. Review your experimental conditions. Are you using heat? 2. If possible, conduct the experiment at a lower temperature (e.g., refrigerated or room temperature instead of elevated temperatures). |
| High Water Content | 1. Assess the composition of your solvent system. 2. If permissible for your experiment, consider replacing a portion of the aqueous solvent with a non-aqueous co-solvent (e.g., ethanol, propylene glycol) to reduce the water activity. |
Problem 2: Inconsistent results in bioassays.
| Possible Cause | Troubleshooting Steps |
| Degradation in Culture Media | 1. The pH of cell culture media (typically around 7.4) and the presence of enzymes in serum can contribute to hydrolysis.[10] 2. Perform a stability study of your compound in the specific culture medium you are using. 3. If degradation is observed, prepare fresh working solutions for each experiment and consider replenishing the compound during long-term assays.[10] |
| Stock Solution Instability | 1. Ensure your stock solutions are stored correctly (typically at -20°C or -80°C in an appropriate solvent).[10] 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[10] 3. Periodically check the purity of your stock solution via HPLC. |
Data Presentation: Stability of Acetate Esters
The following tables summarize the stability of representative acetate esters under different conditions.
Table 1: Effect of pH on the Hydrolysis of Linalyl Acetate
| pH | Temperature (°C) | Half-life (t½) |
| 4 | 50 | < 24 hours |
| 7 | 50 | < 24 hours |
| 9 | 50 | < 24 hours |
Data derived from a hydrolysis study where linalyl acetate disappeared from the test medium within 2.4 hours at 50°C across a range of pH values.[13]
Table 2: General Stability of Acetate Esters in Aqueous Solutions
| pH Range | General Stability |
| < 1 | Unstable (rapid hydrolysis) |
| 1 - 4 | Susceptible to hydrolysis |
| 4 - 6 | Moderately stable |
| > 6 | Stability may vary, base-catalyzed hydrolysis can occur |
This table provides a general guideline for the stability of acetate esters.[14] The exact stability profile will depend on the specific molecular structure and reaction conditions.
Experimental Protocols
Protocol 1: pH-Rate Profile Study for an Acetate Ester
Objective: To determine the rate of hydrolysis of an acetate ester at different pH values and identify the pH of maximum stability.
Materials:
-
Acetate ester of interest
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 8
-
HPLC system with a suitable column and detector
-
Constant temperature incubator or water bath
-
pH meter
Methodology:
-
Prepare a stock solution of the acetate ester in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
For each pH to be tested, prepare a series of buffered aqueous solutions.
-
Initiate the experiment by adding a small aliquot of the stock solution to each buffered solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the reaction.
-
Incubate the samples at a constant temperature (e.g., 25°C, 40°C, or 50°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench the hydrolysis reaction in the withdrawn aliquot, if necessary (e.g., by neutralizing the acid or diluting with the mobile phase).
-
Analyze the concentration of the remaining acetate ester in each sample by HPLC.
-
Plot the natural logarithm of the concentration of the acetate ester versus time for each pH. The slope of this line will be the negative of the observed first-order rate constant (-k_obs).
-
Plot the log of k_obs versus pH to generate the pH-rate profile. The lowest point on this curve corresponds to the pH of maximum stability.
Visualizations
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Caption: Workflow for a pH-rate profile stability study.
Caption: Troubleshooting decision tree for ester degradation.
References
- 1. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 2. LINALYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 3. Linalyl acetate | 115-95-7 [chemicalbook.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. Acetic Acid Esters, Acetates [organic-chemistry.org]
Clarycet™ Technical Support Center: Off-Odor Formation and Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Clarycet™, a novel therapeutic agent. A known characteristic of this compound™, which contains a chemically active thiol moiety, is its potential to develop a distinct off-odor under certain conditions. This is typically due to the formation of volatile sulfur compounds (VSCs). This guide offers troubleshooting advice, preventative measures, and analytical protocols to manage and mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the cause of the off-odor observed with this compound™ samples?
The characteristic off-odor is primarily caused by the degradation of the this compound™ active pharmaceutical ingredient (API). The API possesses a thiol (-SH) functional group, which can undergo oxidation. This process can lead to the formation of highly odorous, low-molecular-weight volatile sulfur compounds (VSCs), such as hydrogen sulfide (H₂S) and various mercaptans, even at trace levels.[1][2]
Q2: Under what conditions is the off-odor most likely to form?
Off-odor formation is accelerated by conditions that promote the oxidation of thiols.[3] These include:
-
Exposure to Oxygen: Headspace oxygen in vials or containers is a primary contributor.
-
Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation reactions.[4]
-
Elevated Temperatures: Higher storage temperatures increase the rate of chemical degradation.
-
Exposure to Light: Certain wavelengths of light, particularly UV, can provide the energy to initiate photo-oxidation.[3][4]
-
High pH: A more alkaline environment can increase the susceptibility of the thiol group to oxidation.
Q3: Can excipients in my formulation contribute to the off-odor?
Yes, certain excipients can either directly cause degradation or fail to prevent it.[4][5] Excipients containing reactive impurities, such as peroxides (often found in polymers like polysorbates) or trace metals, can accelerate the oxidation of this compound™.[4][6] Conversely, selecting appropriate stabilizing excipients is key to prevention.
Q4: Is the off-odor an indicator of significant API degradation and loss of potency?
Not always. Volatile sulfur compounds are detectable by the human nose at extremely low, parts-per-billion levels.[7] Therefore, a noticeable off-odor can be present long before a significant loss of this compound™ potency is detectable by standard analytical methods like HPLC. However, the presence of an odor is a clear indicator that degradation is occurring and that the product's stability is compromised.
Q5: What are the primary strategies for preventing off-odor formation?
Prevention focuses on controlling the formulation and storage environment. Key strategies include:
-
Inert Atmosphere: Purging containers with an inert gas like nitrogen or argon to displace oxygen is highly effective.[8]
-
Antioxidants: Including antioxidants in the formulation can scavenge free radicals or oxygen.
-
Chelating Agents: Adding a chelating agent, such as edetate disodium (EDTA), can bind metal ions that catalyze oxidation.[9]
-
pH Control: Buffering the formulation to a slightly acidic pH (e.g., pH 4-6) can enhance the stability of the thiol group.
-
Optimized Storage: Storing this compound™ materials at recommended low temperatures and protecting them from light is crucial.
Troubleshooting Guide: Investigating Off-Odor in Your Experiment
If you have detected an off-odor in your this compound™ samples, follow this step-by-step guide to identify the cause and implement corrective actions.
Step 1: Isolate the Source
-
Question: Is the odor coming from the pure API, a formulated drug product, or a specific experimental condition?
-
Action:
-
Evaluate a control sample of the pure this compound™ API stored under ideal conditions (cold, dark, inert atmosphere).
-
Analyze samples from each stage of your formulation or experiment to pinpoint when the odor appears.
-
Review the handling procedures for any steps that may have introduced oxygen, heat, or contaminants.
-
Step 2: Review Formulation Components
-
Question: Could an excipient be promoting the degradation?
-
Action:
-
Conduct excipient compatibility studies by creating binary mixtures of this compound™ with each individual excipient.[5][6]
-
Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and assess for odor generation.[4]
-
Pay close attention to excipients known to contain reactive impurities, such as polysorbates and polyethylene glycols (PEGs).[4]
-
Step 3: Analyze Environmental Factors
-
Question: Was the sample exposed to adverse environmental conditions?
-
Action:
-
Confirm storage temperatures and check for any deviations.
-
Verify that light-sensitive samples were adequately protected.
-
Assess the packaging and container closure system. Ensure vials are properly sealed and consider if an inert gas overlay was used during packaging.[8]
-
Step 4: Implement and Test Corrective Actions
-
Question: What changes can be made to prevent recurrence?
-
Action:
-
Short-term: Immediately begin storing all this compound™ materials under an inert atmosphere (e.g., in a glovebox or by purging vials with nitrogen) and at reduced temperatures (2-8°C).
-
Long-term Formulation: Based on compatibility studies, consider adding a chelating agent (e.g., 0.01% EDTA) or an antioxidant (e.g., L-methionine) to the formulation.
-
Process Optimization: Modify experimental or manufacturing procedures to minimize exposure to air and heat.
-
The following workflow diagram illustrates the troubleshooting process:
References
- 1. US20030133959A1 - Sulfur containing dermatological compositions and methods for reducing malodors in dermatological compositions - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Excipient Compatibility in Light- and Oxidation-Sensitive Formulations – StabilityStudies.in [stabilitystudies.in]
- 5. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 6. veeprho.com [veeprho.com]
- 7. Sulfur-containing malodorant vapors enhance responsiveness to the sensory irritant capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Clarycet" solubility issues in fragrance carriers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Clarycet™ in various fragrance carriers.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound™.
Q1: My solution of this compound™ in ethanol appears cloudy. What could be the cause and how can I fix it?
A1: Cloudiness in an ethanol-based solution of this compound™ is uncommon given its high solubility in alcohol, but it can occur under certain conditions.
-
Potential Causes:
-
Water Contamination: The presence of water in the ethanol can significantly reduce the solubility of this compound™, leading to a cloudy appearance. Many fragrance ingredients are lipophilic and have low water solubility.
-
Low Temperature: At lower temperatures, the solubility of some fragrance components can decrease, potentially causing them to precipitate out of the solution and create cloudiness.
-
High Concentration: You may have exceeded the saturation point of this compound™ in the specific grade of ethanol you are using, especially if it contains some water.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use a high-purity, anhydrous grade of ethanol to minimize water content.
-
Gentle Warming: Gently warm the solution in a controlled water bath to see if the cloudiness disappears. This would indicate a temperature-dependent solubility issue.
-
Dilution: Try diluting your solution with more anhydrous ethanol to see if the cloudiness resolves. This will help determine if you have a concentration issue.
-
Filtration: If the cloudiness persists and is due to insoluble impurities, you can filter the solution through a 0.45 µm PTFE syringe filter.
-
Q2: I'm observing precipitation after dissolving this compound™ in a carrier oil (e.g., Fractionated Coconut Oil, Mineral Oil). What should I do?
A2: Precipitation in oil-based carriers suggests that the concentration of this compound™ has surpassed its solubility limit in that specific medium.
-
Potential Causes:
-
Carrier Polarity: While this compound™ is a relatively non-polar molecule, its solubility can vary between different types of oils. Its solubility might be lower in highly non-polar carriers.
-
Temperature Fluctuation: A decrease in temperature can cause the dissolved this compound™ to crystallize and precipitate out of the solution.
-
Interactions with Other Components: If other fragrance materials are present, they can affect the overall solubility of this compound™ in the oil carrier.
-
-
Troubleshooting Steps:
-
Determine Saturation Point: Systematically test lower concentrations of this compound™ in the chosen oil to find its saturation point at your working temperature.
-
Use a Co-solvent: Consider adding a small percentage of a co-solvent that is miscible with both the oil and this compound™, such as isopropyl myristate (IPM), to improve solubility.
-
Gentle Heating and Agitation: Gently heat the mixture while stirring to help dissolve the precipitate. Ensure the temperature is kept as low as possible to avoid degradation of the fragrance. Allow the solution to cool to room temperature to check for recrystallization.
-
Q3: My this compound™ solution in Dipropylene Glycol (DPG) has become viscous and hazy. How can I resolve this?
A3: While this compound™ is generally soluble in DPG, high concentrations can lead to viscosity changes and haziness.
-
Potential Causes:
-
High Concentration: Exceeding the solubility limit can lead to the formation of a hazy or viscous solution.
-
Water Absorption: DPG is hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of this compound™.
-
Temperature Effects: Low temperatures can increase the viscosity of DPG and decrease the solubility of the dissolved components.
-
-
Troubleshooting Steps:
-
Optimize Concentration: Experiment with lower concentrations of this compound™ in DPG. A 10% solution is a good starting point, as this concentration is known to be stable.
-
Ensure Dry Conditions: Handle and store DPG in a dry environment to minimize water absorption. Use a sealed container.
-
Gentle Warming: Gently warm the solution to see if the haziness clears.
-
Consider an Alternative Carrier: If high concentrations are required, a different carrier with higher solvency for this compound™, such as a high-purity ethanol, might be more suitable.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and what are its basic solubility properties?
A1: this compound™ is the trade name for the synthetic fragrance molecule also known as clary propyl acetate, with the chemical name tetrahydro-4-methyl-2-propyl-2H-pyran-4-ol acetate. It is characterized by a herbal, floral, and fruity aroma.[1][2][3] Based on available data, its general solubility is as follows:
-
Soluble in: Alcohol.[4]
-
Practically Insoluble in: Water (estimated solubility of 196.1 mg/L at 25°C).[4][5]
-
Implied Solubility in: Dipropylene Glycol (DPG), as it is used as a carrier for substantivity testing at 10%.[4]
Q2: Which fragrance carriers are most compatible with this compound™?
A2: The choice of carrier depends on the desired application and final product formulation.
-
For alcohol-based fragrances: High-purity ethanol is an excellent choice due to the high solubility of this compound™.
-
For applications requiring low volatility: Dipropylene glycol (DPG) is a suitable carrier, with demonstrated stability at concentrations around 10%.
Q3: How does temperature affect the solubility of this compound™?
A3: Generally, the solubility of solid and liquid compounds in liquid solvents increases with temperature. Therefore, if you are experiencing solubility issues such as cloudiness or precipitation, gentle warming of the solution can help to dissolve more of the this compound™. However, it is crucial to cool the solution back to your working temperature to ensure that it remains stable and does not recrystallize. For fragrance applications, excessive heat should be avoided as it can lead to the degradation of the aroma chemical.
Q4: Can I pre-dissolve this compound™ in a solvent before adding it to my final formulation?
A4: Yes, this is a highly recommended practice, especially when working with complex mixtures or carriers where direct dissolution might be slow. Pre-dissolving this compound™ in a compatible solvent where it has high solubility (like ethanol or IPM) can facilitate its incorporation into the final product. This is a common technique in fragrance and cosmetic formulations.
Quantitative Data Summary
The following table summarizes the available quantitative solubility data for this compound™.
| Carrier Solvent | Scientific Name | CAS Number | Solubility | Temperature | Source |
| Ethanol | Ethanol | 64-17-5 | Soluble | Not Specified | [4] |
| Water | Water | 7732-18-5 | 196.1 mg/L (estimated) | 25°C | [4][5] |
| Dipropylene Glycol | Dipropylene Glycol | 25265-71-8 | Stable at 10% (w/w) | Not Specified | [4] |
| Isopropyl Myristate | Isopropyl Tetradecanoate | 110-27-0 | Data not available | - | - |
| Mineral Oil | Mineral Oil | 8042-47-5 | Data not available | - | - |
| Fractionated Coconut Oil | Caprylic/Capric Triglyceride | 73398-61-5 | Data not available | - | - |
Note: For carriers where specific quantitative data is not available, it is recommended to perform solubility testing as per the protocol below to determine the saturation point for your specific application.
Experimental Protocols
Protocol for Determining the Solubility of this compound™ in a Fragrance Carrier
This protocol outlines a standard method for determining the solubility of this compound™ in a liquid fragrance carrier at a specific temperature.
1. Materials and Equipment:
-
This compound™ (analytical grade)
-
Selected fragrance carrier (e.g., Isopropyl Myristate, Fractionated Coconut Oil)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Magnetic stirrer and stir bars (optional)
-
Pipettes
-
Visual inspection tool (e.g., light box with a dark background)
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a series of vials with a fixed amount of the fragrance carrier (e.g., 2 grams).
-
Accurately weigh increasing amounts of this compound™ and add it to each vial. Start with a low concentration (e.g., 1% w/w) and increase incrementally (e.g., 5%, 10%, 15%, 20% w/w, and so on).
-
-
Dissolution:
-
Cap the vials securely.
-
Vortex each vial for 2 minutes to facilitate dissolution.
-
If using a magnetic stirrer, add a small stir bar to each vial before capping and place on the stirrer.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25°C).
-
Allow the samples to equilibrate for at least 24 hours. This ensures that the dissolution process has reached equilibrium. Periodically vortex the samples during this time.
-
-
Visual Inspection:
-
After the equilibration period, carefully remove the vials and visually inspect them for any undissolved material.
-
Hold each vial against a well-lit, dark background to check for cloudiness (haziness) or the presence of solid particles.
-
-
Determination of Solubility:
-
The solubility is determined as the highest concentration at which this compound™ is completely dissolved, with no visible particles or cloudiness.
-
The result should be reported as weight/weight percent (w/w%) at the specified temperature.
-
3. Safety Precautions:
-
Always work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound™ and the chosen carrier solvent before starting the experiment.
Visualizations
Caption: Troubleshooting workflow for this compound™ solubility issues.
Caption: Factors influencing the solubility of this compound™.
References
Minimizing by-product formation in "Clary propyl acetate" synthesis
Technical Support Center: Propyl Acetate Synthesis
A Note on "Clary Propyl Acetate": The term "Clary propyl acetate" can refer to a specialty fragrance ingredient also known as Sagecete (tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate).[1][2] Given the context of providing broad technical support for researchers and drug development professionals, this guide will focus on the more common and fundamental synthesis of n-propyl acetate and isopropyl acetate . The principles and troubleshooting steps outlined here for minimizing by-products during Fischer esterification are widely applicable in organic synthesis.
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize by-product formation during the synthesis of n-propyl acetate and isopropyl acetate via Fischer-Speier esterification.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing n-propyl acetate and isopropyl acetate?
A1: The most common method is the Fischer-Speier esterification. This reaction involves heating the corresponding alcohol (n-propanol or isopropanol) with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5] The reaction is reversible, producing the ester and water as a by-product.[6]
Q2: What are the most common by-products in propyl acetate synthesis?
A2: The primary by-products depend on the specific reaction conditions and starting materials. Common impurities and by-products include:
-
Unreacted Starting Materials: Residual acetic acid and n-propanol or isopropanol.
-
Water: A direct by-product of the esterification reaction.[3] Its presence can shift the equilibrium back towards the reactants, lowering the yield.[6]
-
Ethers (Dipropyl Ether or Diisopropyl Ether): Formed by the acid-catalyzed dehydration of two alcohol molecules. This is more prevalent at higher temperatures.
-
Oxidation and Polymerization Products: Prolonged heating or the presence of impurities can lead to colored by-products.[7]
-
By-products from Impure Reactants: If using impure propylene to produce the alcohol, other acetates like sec-butyl acetate can form.[8]
Q3: How can I shift the reaction equilibrium to favor ester formation?
A3: To maximize the yield of the desired propyl acetate, the equilibrium must be shifted to the product side. This can be achieved by:
-
Using an Excess of One Reactant: Typically, the alcohol is used in excess as it is often easier to remove from the final product than excess acetic acid.[9]
-
Removing Water as it Forms: This is a highly effective method. Techniques include using a Dean-Stark apparatus, molecular sieves, or reactive distillation.[6][9]
Q4: What is the role of the acid catalyst and how much should be used?
A4: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10] While catalytic amounts are sufficient, using an excessive amount of sulfuric acid can lead to dehydration of the alcohol, forming ethers, and can cause charring or polymerization, resulting in a discolored product.[11] It can also complicate the workup process.[11] Typically, a small amount (e.g., a few drops to a small percentage of the reactant volume) is sufficient.[12]
Troubleshooting Guide
Problem 1: Low Yield of Propyl Acetate
-
Question: My final yield of propyl acetate is significantly lower than expected. What are the likely causes and solutions?
-
Answer: Low yields are often due to an unfavorable equilibrium position.
-
Cause: The presence of water, a by-product, shifts the equilibrium back to the starting materials (Le Chatelier's principle).
-
Solution: Employ methods to remove water during the reaction. Using a Dean-Stark trap is a standard laboratory procedure for this purpose.[6] Alternatively, increasing the molar ratio of one of the reactants (usually the alcohol) can drive the reaction forward.[9] One study noted that increasing the alcohol-to-acid molar ratio from 1:1 to 1.5:1 significantly improved the esterification rate.[13]
-
Problem 2: The final product is dark brown or yellow.
-
Question: After refluxing, my reaction mixture has a dark color. How can I prevent this?
-
Answer: Discoloration is often a sign of decomposition or side reactions caused by harsh conditions.
-
Cause: The reaction temperature may be too high, or the reaction time too long, leading to the polymerization or oxidation of reactants or products.[7] An excessive amount of concentrated sulfuric acid, a strong dehydrating and oxidizing agent, can also cause charring.[11]
-
Solution:
-
Control Temperature: Maintain a gentle reflux and avoid excessive heating.
-
Reduce Catalyst Amount: Use the minimum amount of sulfuric acid required to catalyze the reaction effectively.
-
Consider a Milder Catalyst: Solid acid catalysts like Amberlyst-15 or expandable graphite can be effective alternatives that reduce charring and corrosion issues.[7][14]
-
-
Problem 3: Significant amount of ether by-product detected.
-
Question: My post-reaction analysis (e.g., GC-MS) shows a significant peak for diisopropyl ether/dipropyl ether. How can I minimize its formation?
-
Answer: Ether formation is an acid-catalyzed dehydration of the alcohol, competing with the desired esterification.
-
Cause: This side reaction is favored by high temperatures and high acid concentrations.
-
Solution:
-
Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize Catalyst Concentration: Avoid using an excess of the acid catalyst.
-
Use a Solid Acid Catalyst: Heterogeneous catalysts can offer higher selectivity and reduce side reactions compared to sulfuric acid.
-
-
Problem 4: Difficulty separating the product during aqueous workup.
-
Question: During the workup with sodium bicarbonate solution, I am not seeing two distinct layers forming. What went wrong?
-
Answer: This issue can arise from several factors related to solubility and reaction completion.
-
Cause: If a large excess of alcohol was used and the reaction did not proceed to completion, the remaining alcohol can act as a co-solvent, increasing the solubility of the ester in the aqueous layer and preventing separation. An excessive amount of acid catalyst can also interfere with phase separation.[11]
-
Solution:
-
Ensure Reaction Completion: Allow the reaction to proceed for a sufficient amount of time.
-
Saturate the Aqueous Layer: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic ester and promoting layer separation (salting out).
-
Optimize Reactant Ratios: Avoid using a massive excess of alcohol if it complicates your workup.
-
-
Data Presentation: Reaction Conditions
The optimal conditions for propyl acetate synthesis can vary. The tables below summarize data from various sources to guide experimental design.
Table 1: Influence of Reactant Molar Ratio on Esterification Rate
| Molar Ratio (n-Propanol : Acetic Acid) | Catalyst | Reaction Time (h) | Esterification Rate (%) | Reference |
|---|---|---|---|---|
| 1.0 : 1 | Ceric Sulfate | 2.0 | ~85 | [13] |
| 1.5 : 1 | Ceric Sulfate | 2.0 | ~99 |[13] |
Table 2: Comparison of Catalysts for Propyl Acetate Synthesis
| Catalyst | Reactants | Temperature (°C) | Key Advantages | Reference |
|---|---|---|---|---|
| Sulfuric Acid | Acetic Acid, n-Propanol | Reflux (~102°C) | Inexpensive, readily available | [4] |
| Amberlyst-15 (Solid Acid) | Acetic Acid, n-Propanol | 80-90 | Reusable, reduced corrosion, higher purity | [15][16] |
| Expandable Graphite | Acetic Acid, n-Propanol | 80-110 | Can be used as a homogeneous catalyst, effective | [14] |
| Ceric Sulfate | Acetic Acid, n-Propanol | Reflux | High esterification rate under optimal conditions |[13] |
Experimental Protocols
Protocol 1: Synthesis of n-Propyl Acetate via Fischer Esterification with a Dean-Stark Trap
This protocol is a standard laboratory procedure designed to maximize yield by removing water.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reagents: To the round-bottom flask, add n-propanol (e.g., 1.5 molar equivalents), acetic acid (e.g., 1.0 molar equivalent), and a non-polar solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will be removed as an azeotrope with the toluene, collect in the side arm of the Dean-Stark trap, and can be periodically drained. Continue reflux until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with saturated brine.
-
Dry the separated organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude n-propyl acetate by fractional distillation, collecting the fraction boiling at approximately 102°C.[4]
Visualizations
Below are diagrams illustrating the key chemical and procedural pathways described in this guide.
Caption: Mechanism of Fischer Esterification for Propyl Acetate.
Caption: Troubleshooting Logic for Propyl Acetate Synthesis.
References
- 1. clary propyl acetate, 131766-73-9 [perflavory.com]
- 2. directpcw.com [directpcw.com]
- 3. N-PROPYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 4. Propyl acetate - Wikipedia [en.wikipedia.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN114558339B - Esterification production equipment and method for n-propyl acetate - Google Patents [patents.google.com]
- 8. US5384426A - Process for the preparation of isopropyl acetate - Google Patents [patents.google.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. An acetate ester:Propyl acetate_Chemicalbook [chemicalbook.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Troubleshooting "Clarycet" Discoloration
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering discoloration in finished products containing "Clarycet." The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of discoloration in finished products containing "this compound"?
A1: Discoloration in pharmaceutical or cosmetic products is often a surface-level issue and can be indicative of chemical instability or degradation.[1][2] Potential causes for discoloration when using "this compound" include:
-
Exposure to Environmental Factors: Light, temperature, and humidity can trigger degradation pathways.[3] Some compounds are particularly sensitive to light, which can lead to molecular changes and a shift in color.[1]
-
Oxidation: Interaction with atmospheric oxygen can lead to oxidative degradation of the active pharmaceutical ingredient (API) or excipients.[4]
-
Incompatible Formulation Components: Chemical reactions between "this compound" and other excipients in the formulation can result in colored degradants.[3]
-
Packaging Issues: Components from the packaging material can migrate and interact with the product, causing discoloration.[1] Inadequate packaging may also fail to protect the product from environmental factors.[3]
-
Processing Parameters: Certain manufacturing processes, such as heat treatment or compression force, can induce chemical changes that lead to discoloration.[3][4]
-
Contamination: The presence of foreign particles, such as metal ions or microbial contamination, can also be a source of discoloration.[4][5]
Q2: We observed a yellowish tint in our "this compound" tablets after a period of storage. What could be the cause?
A2: A yellowish appearance that develops over time is a common sign of product instability.[1] This could be due to the degradation of "this compound" or another component in the formulation when exposed to light, heat, or humidity.[1][3] It is also possible that there is an interaction with the packaging materials.[1] A systematic investigation is recommended to identify the root cause.
Q3: How can we investigate the root cause of "this compound" discoloration in our product?
A3: A thorough investigation should involve a multi-step approach. Start with a visual and microscopic inspection to characterize the discoloration.[6] Then, employ advanced analytical techniques to identify the chemical changes. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are powerful tools for identifying and quantifying degradation products.[2][7][8] Surface analysis techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), can be particularly useful as discoloration is often a surface phenomenon.[1]
Troubleshooting Guide
If you are experiencing discoloration in your finished product containing "this compound," use the following table to guide your investigation.
| Observed Issue | Potential Root Cause | Recommended Analytical Investigation | Possible Mitigation Strategy |
| Gradual yellowing of tablets/creams | Photodegradation | HPLC-UV/Vis, LC-MS to identify degradants | Use UV-protective packaging, store in dark conditions.[3] |
| Brown or black spots | Contamination (e.g., metal particles, microbial growth) | Microscopy, Energy-Dispersive X-ray Analysis (EDXA), Microbial testing | Review manufacturing hygiene, raw material quality, and equipment maintenance.[5] |
| Inconsistent color within a batch | Non-uniform mixing or processing issues | Fourier-Transform Infrared Spectroscopy (FTIR), EDXA to check for component clumping | Optimize manufacturing process parameters.[6] |
| Color change upon reconstitution of a suspension | Drug degradation in solution | pH measurement, HPLC, LC-MS | Investigate drug-excipient compatibility and stability in the vehicle.[5] |
| Pink or orange discoloration | Excipient interaction or degradation | Forced degradation studies with individual excipients, HPLC | Reformulate with more compatible excipients. |
Experimental Protocols
Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and pathways.[9][10]
Objective: To intentionally degrade the "this compound" product under various stress conditions to predict and identify potential colored degradants.
Methodology:
-
Sample Preparation: Prepare samples of the finished product.
-
Stress Conditions: Expose the samples to a range of conditions more severe than accelerated stability testing, including:
-
Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide solution.
-
Thermal Stress: Store at high temperatures (e.g., 50-70°C) and controlled humidity.[10]
-
Photostability: Expose to UV light according to ICH guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.[10] Mass spectrometry can be coupled with HPLC (LC-MS) for structural elucidation of degradants.[8]
Visualizations
Potential Degradation Pathway for a Hypothetical "this compound" Analog
Caption: Hypothetical degradation pathway of "this compound".
Troubleshooting Workflow for Discoloration
Caption: Workflow for troubleshooting product discoloration.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Discoloration In Your Drug Product? Find Out Why, Fast. - Analysis Solutions [gatewayanalytical.com]
- 3. Identifying Root Causes of Tablet Discoloration During Stability Testing – Pharma.Tips [pharma.tips]
- 4. amrformulation.yulicare.com [amrformulation.yulicare.com]
- 5. Investigating pharmaceutical product recalls due to discolouration: a Kenyan case review (January 2016–December 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case Study: Pharmaceutical tablet discoloration - Eurofins USA [eurofinsus.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Troubleshooting "Clarycet" Interference
This guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate potential analytical interference caused by the investigational compound "Clarycet."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it interfere with my analytical assays?
"this compound" is a novel investigational compound. Like many complex molecules, it possesses physicochemical properties that can potentially interfere with various analytical techniques. Interference may stem from its intrinsic fluorescence, its ability to absorb light at specific wavelengths, its electrochemical activity, or its tendency to bind non-specifically to assay components.
Q2: Which analytical methods are most susceptible to interference from "this compound"?
Fluorescence-based assays, UV-Vis spectrophotometry, mass spectrometry, and certain immunoassays are commonly susceptible to interference from novel compounds. The extent and nature of the interference will depend on the specific assay technology and the concentration of "this compound" in the sample.
Q3: What are the first steps I should take if I suspect "this compound" is interfering with my experiment?
The first step is to perform a series of control experiments to confirm the interference. This typically involves running a vehicle control (all assay components except the test compound) and a "this compound" only control (all assay components with "this compound" but without the analyte of interest).
Q4: Can the formulation vehicle for "this compound" be a source of interference?
Yes, excipients and solvents used in the formulation of "this compound" can also cause analytical interference. It is crucial to test the vehicle alone in your assay system to rule it out as the source of the observed effects.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Results in Fluorescence-Based Assays
Possible Cause: Intrinsic fluorescence of "this compound" or quenching of the fluorescent signal.
Troubleshooting Steps:
-
Run a "this compound" only control: Prepare a sample containing "this compound" at the relevant concentration in the assay buffer. Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Perform a spectral scan: Determine the excitation and emission spectra of "this compound" to identify any overlap with your assay's fluorophore.
-
If interference is confirmed:
-
Consider using a time-resolved fluorescence (TRF) assay if the fluorescence lifetime of "this compound" is short.
-
Switch to an alternative, non-fluorescent detection method (e.g., absorbance, luminescence).
-
Attempt to subtract the background fluorescence from the "this compound" only control, though this may not be accurate in all cases.
-
Issue 2: High Background Signal in UV-Vis Spectrophotometry
Possible Cause: "this compound" absorbs light at the same wavelength used to measure your analyte.
Troubleshooting Steps:
-
Measure the absorbance spectrum of "this compound": Scan the absorbance of "this compound" across a range of wavelengths to identify its absorbance maxima.
-
Compare with your analyte's spectrum: Check for spectral overlap.
-
If interference is confirmed:
-
If possible, adjust the measurement wavelength to a region where "this compound" has minimal absorbance.
-
Use a multi-wavelength correction method if your instrument supports it.
-
Employ a separation technique (e.g., HPLC) prior to UV-Vis detection to isolate the analyte from "this compound."
-
Data Presentation: Summary of "this compound" Interference
The following tables summarize hypothetical data from interference assessment experiments.
Table 1: "this compound" Interference in a Fluorescence Polarization (FP) Assay
| "this compound" Conc. (µM) | Signal from Tracer Only (mP) | Signal with "this compound" Only (mP) | Net Interference (mP) |
| 0.1 | 150 | 152 | 2 |
| 1 | 150 | 165 | 15 |
| 10 | 150 | 250 | 100 |
| 100 | 150 | 850 | 700 |
Table 2: "this compound" Absorbance Overlap with a Colorimetric Assay (450 nm)
| "this compound" Conc. (µM) | Absorbance of Blank (AU) | Absorbance with "this compound" (AU) | Net Absorbance (AU) |
| 0.1 | 0.050 | 0.051 | 0.001 |
| 1 | 0.050 | 0.062 | 0.012 |
| 10 | 0.050 | 0.158 | 0.108 |
| 100 | 0.050 | 0.980 | 0.930 |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of "this compound"
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Create a dilution series of "this compound" in the assay buffer, ranging from the highest to the lowest concentration to be tested.
-
Pipette the dilutions into the wells of a microplate.
-
Include a buffer-only control.
-
Read the plate on a fluorescence plate reader using the excitation and emission wavelengths of the primary assay.
-
Perform a full spectral scan of a high-concentration sample of "this compound" to determine its excitation and emission maxima.
Protocol 2: Evaluating Interference in a UV-Vis Absorbance Assay
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Create a dilution series of "this compound" in the assay buffer.
-
Transfer the dilutions to a cuvette or microplate.
-
Measure the absorbance at the analytical wavelength used for the assay.
-
Perform a full wavelength scan (e.g., 200-800 nm) to obtain the absorbance spectrum of "this compound."
-
Analyze the data to determine the extent of absorbance at the wavelength of interest.
Visualizations
Caption: A workflow for troubleshooting analytical interference from "this compound".
Caption: Potential mechanisms of "this compound" interference with analytical assays.
Validation & Comparative
A Comparative Guide to "Clarycet" and Natural Clary Sage Oil in Perfumery
In the intricate world of perfumery, the choice between synthetic molecules and natural extracts is a critical decision that influences a fragrance's character, performance, and consistency. This guide provides an objective comparison of "Clarycet," a synthetic aroma chemical, and natural clary sage essential oil, offering a resource for researchers, scientists, and drug development professionals. While direct comparative experimental data is limited in published literature, this guide synthesizes available information to facilitate an informed evaluation.
Introduction
Natural clary sage oil, derived from the flowering tops and leaves of Salvia sclarea, is a cornerstone of the perfumer's palette, prized for its complex, herbaceous, and subtly floral aroma. "this compound," a synthetic alternative, offers a more consistent and potentially more stable profile. This comparison delves into their chemical composition, olfactory properties, and performance characteristics based on available data.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative characteristics of "this compound" and natural clary sage oil.
Table 1: Chemical and Physical Properties
| Property | "this compound" | Natural Clary Sage Oil |
| Chemical Name | tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate | Essential oil of Salvia sclarea |
| Synonyms | Clary propyl acetate, Sagecete | Clary Oil, Muscatel Sage Oil |
| CAS Number | 131766-73-9 | 8016-63-5 |
| Molecular Formula | C₁₁H₂₀O₃ | Complex mixture |
| Appearance | Colorless to pale yellow clear liquid | Colorless to pale straw-green liquid |
| Primary Odor | Herbal, floral, fruity, clary sage | Herbaceous, earthy, floral, slightly fruity |
Table 2: Olfactory and Performance Characteristics
| Characteristic | "this compound" | Natural Clary Sage Oil |
| Odor Profile | Herbal, floral, rosy with a dry plum fruitiness; suggestions of clary sage and cedarwood.[1] | Herbaceous, earthy, with sweet, floral, and slightly fruity undertones; can have hay-like and musky notes.[2] |
| Perfumery Note | Middle | Top to Middle |
| Substantivity | ~25 hours on a smelling strip (at 10%)[1] | Variable; known for good fixative properties.[1] |
| Key Components | Isomers of tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate | Linalyl acetate (typically 40-75%), Linalool (typically 10-30%), Sclareol, Germacrene D, α-terpineol.[3][4] |
| Stability | Reported as stable in various bases including alcoholic lotion, shampoo, and soap. | Generally stable; shelf life of 3-4 years under proper storage.[5][6][7] Performance in specific bases can vary. |
| Consistency | High (synthetic, controlled manufacturing) | Variable (dependent on geography, climate, harvest time, and distillation process) |
Experimental Protocols
To conduct a direct comparative analysis of "this compound" and natural clary sage oil, a series of standardized experiments would be required. The following protocols outline the methodologies for chemical and sensory evaluation.
Chemical Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the chemical constituents of both "this compound" and natural clary sage oil.
Methodology:
-
Instrumentation: A high-resolution gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation:
-
"this compound": Dilute in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC-MS analysis.
-
Natural Clary Sage Oil: Similarly, dilute the essential oil in a solvent.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for essential oil analysis.
-
Injector Temperature: Set to a temperature that ensures complete vaporization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 280°C at a rate of 3-5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify individual components by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm identifications using retention indices.
-
Quantify the relative abundance of each component by integrating the peak areas in the chromatogram.
-
Olfactory Profile and Performance Evaluation: Sensory Panel and Gas Chromatography-Olfactometry (GC-O)
Objective: To compare the olfactory characteristics, intensity, and longevity of "this compound" and natural clary sage oil.
Methodology:
-
Part A: Sensory Panel Evaluation
-
Panelists: A trained sensory panel of 8-12 individuals with demonstrated olfactory acuity.
-
Sample Preparation: Prepare solutions of "this compound" and natural clary sage oil at the same concentration in a neutral solvent (e.g., ethanol) on smelling strips.
-
Evaluation:
-
Blind Testing: Present the samples in a randomized and blind manner to the panelists.
-
Descriptive Analysis: Panelists evaluate and score the intensity of various scent descriptors (e.g., herbaceous, floral, fruity, earthy, sweet) at different time points (e.g., initial, 1 hour, 4 hours, 24 hours) to assess the evolution of the fragrance.
-
Substantivity Test: Evaluate the presence and character of the scent on fabric swatches over a prolonged period.
-
-
-
Part B: Gas Chromatography-Olfactometry (GC-O)
-
Instrumentation: A GC equipped with a sniffing port that allows a trained analyst to smell the effluent from the column as compounds elute.
-
Procedure: As the separated components from the GC elute, they are split between a conventional detector (like FID or MS) and the sniffing port. The analyst records the odor character and intensity of each compound as it is detected.
-
Data Analysis: Correlate the instrumental data (retention time, mass spectrum) with the sensory data from the sniffing port to identify the specific compounds responsible for the characteristic aroma of each sample.
-
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow for a comprehensive comparison and a simplified representation of the olfactory signaling pathway.
Caption: A flowchart of the proposed experimental workflow for the comparative analysis of "this compound" and natural clary sage oil.
Caption: A simplified diagram illustrating the key steps in the olfactory signal transduction pathway.
References
- 1. bmvfragrances.com [bmvfragrances.com]
- 2. Essential oil Clary sage - Hekserij [eng.hekserij.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. everlastingcomfort.com [everlastingcomfort.com]
- 6. naturesflavors.com [naturesflavors.com]
- 7. futuremarketinsights.com [futuremarketinsights.com]
Comparative Olfactory Analysis of Tetrahydropyran Isomers: A Case Study on Rose Oxide
A guide for researchers, scientists, and drug development professionals on the impact of stereoisomerism on olfactory perception, using rose oxide as a representative example in the absence of publicly available data for "Sagecete" isomers.
Introduction
Rose oxide is a key aroma compound found in roses and geraniums and is widely used in perfumery. It exists as two primary geometric isomers, cis-rose oxide and trans-rose oxide, each with distinct olfactory profiles.[1] Understanding these differences is crucial for the targeted application of these isomers in fragrance formulations and for elucidating the structure-odor relationships that govern their interaction with olfactory receptors.
Comparative Olfactory Profiles of Rose Oxide Isomers
The olfactory characteristics of the cis and trans isomers of rose oxide have been evaluated through sensory panel assessments and gas chromatography-olfactometry (GC-O). While both isomers share a general rosy and geranium-like scent, they exhibit notable differences in their specific odor nuances and potency.
| Isomer | Odor Descriptor(s) | Potency/Threshold | Prevalence in Nature |
| cis-Rose Oxide | Sweeter, more delicate, intensely floral, classic rose notes.[1] | Lower odor threshold, considered the most odor-active stereoisomer.[2] | Predominant form in natural sources like Bulgarian rose oil.[1] |
| trans-Rose Oxide | Greener, spicier, herbal, and sometimes camphorous undertones.[1] | Higher odor threshold compared to the cis isomer. | Often found in smaller proportions in natural extracts. |
Experimental Protocols
To obtain reliable and reproducible data for the comparative olfactory analysis of fragrance isomers like those of rose oxide or "Sagecete", standardized experimental protocols are essential. The following methodologies for Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluation are widely accepted in the field.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
Objective: To determine the odor character and intensity of individual isomers as they elute from the GC column.
Methodology:
-
Sample Preparation: The isomer mixture or isolated isomers are diluted in a suitable odorless solvent (e.g., ethanol) to an appropriate concentration for analysis.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or Carbowax) is used for separation. The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.
-
Olfactory Detection: Trained sensory panelists sniff the effluent from the sniffing port and record the time, intensity, and description of any detected odors.
-
Data Analysis: The olfactogram, which plots odor intensity versus retention time, is aligned with the chromatogram from the chemical detector to correlate specific odors with individual isomers.
Sensory Panel Evaluation
A trained sensory panel is crucial for obtaining detailed and quantifiable descriptions of the olfactory properties of the isomers.
Objective: To qualitatively and quantitatively describe and differentiate the odor characteristics of each isomer.
Methodology:
-
Panelist Selection and Training: A panel of 10-12 individuals is selected based on their olfactory acuity and ability to articulate odor perceptions. They are trained with a wide range of standard aroma compounds to develop a consistent vocabulary for describing scents.
-
Sample Presentation: The isomers are presented to the panelists on odorless smelling strips (mouillettes) at a standardized concentration in an odorless solvent. The evaluation is conducted in a controlled, odor-free environment to prevent sensory fatigue and cross-contamination.
-
Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of various pre-defined odor descriptors (e.g., floral, green, spicy, sweet) for each isomer on a linear scale.
-
Triangle Test: To determine if a perceptible difference exists between two isomers, panelists are presented with three samples, two of which are identical, and are asked to identify the odd one out.
-
Statistical Analysis: The data from the QDA and triangle tests are statistically analyzed to determine significant differences in the olfactory profiles of the isomers.
Visualizing the Process and Pathway
To better understand the comparative analysis workflow and the underlying biological mechanism of olfaction, the following diagrams are provided.
References
Comparative Guide to Analytical Method Validation for Clary Propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of "Clary propyl acetate," a common fragrance ingredient. The following sections detail experimental protocols and present comparative data for Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and alternative analytical techniques. This document is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific analytical needs.
Introduction to Analytical Method Validation in the Fragrance Industry
The validation of analytical methods is a critical component of quality assurance in the fragrance industry. It ensures that the methods used for quality control are reliable, reproducible, and fit for their intended purpose. The International Fragrance Association (IFRA) and various regulatory bodies provide guidelines for ensuring the quality and safety of fragrance materials.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
This guide will explore the application of these principles to the analysis of Clary propyl acetate, a synthetic fragrance ingredient valued for its herbal, floral, and fruity notes.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is the most prevalent technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for fragrance ingredients like Clary propyl acetate.[3][4][5] GC-FID is a robust and cost-effective method for routine quality control.
Experimental Protocol: GC-FID Analysis of Clary Propyl Acetate
Objective: To determine the purity of Clary propyl acetate and quantify any related impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column
-
Injector: Split/splitless inlet
-
Autosampler: Agilent 7693A (or equivalent)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 230°C at a rate of 10°C/min.
-
Final hold: Hold at 230°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of Clary propyl acetate reference standard at a concentration of 1000 µg/mL in ethanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the test sample by dissolving a known weight of the Clary propyl acetate raw material in ethanol to achieve a final concentration within the calibration range.
Data Analysis:
-
The purity of Clary propyl acetate is determined by area percentage.
-
Quantification of impurities is performed using an external standard calibration curve.
Performance Data: GC-FID Method Validation
The following table summarizes the typical performance characteristics for the GC-FID analysis of an acetate ester like Clary propyl acetate, based on data from similar fragrance compounds.[6][7][8]
| Validation Parameter | Acceptance Criteria | Hypothetical Result for Clary Propyl Acetate |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | To be defined | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed by mass spectrometry (if available) |
High-Performance Liquid Chromatography (HPLC)
While GC is the standard for volatile fragrance compounds, HPLC can be a valuable alternative, particularly for less volatile components or for formulations where derivatization is not desirable.
Experimental Protocol: HPLC Analysis of Clary Propyl Acetate
Objective: To provide an alternative method for the quantification of Clary propyl acetate.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a quaternary pump and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Autosampler: Capable of injecting 10 µL.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of Clary propyl acetate reference standard at 1000 µg/mL in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations from 5 µg/mL to 150 µg/mL.
-
Prepare the test sample by dissolving a known amount of the raw material in the mobile phase to a concentration within the calibration range.
Performance Data: HPLC Method Validation
The table below presents hypothetical performance data for an HPLC method for an acetate ester, derived from literature on similar compounds.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for Clary Propyl Acetate |
| Linearity (R²) | ≥ 0.995 | 0.9989 |
| Range | To be defined | 5 - 150 µg/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 1.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 5.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 3.0% | 1.9% |
| Specificity | No co-eluting peaks at the analyte's retention time | Peak purity assessed by photodiode array (PDA) detector |
Alternative Analytical Techniques
Beyond chromatographic methods, several other techniques are employed for the quality control of fragrance raw materials. These methods are often used for rapid screening or for confirming the identity and basic properties of the material.[9][10][11]
Comparison of Alternative Techniques
| Technique | Principle | Application for Clary Propyl Acetate | Advantages | Limitations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint. | Identity confirmation and detection of gross adulteration. | Rapid, non-destructive, and requires minimal sample preparation. | Not suitable for quantification of individual components in a mixture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the analyte. | Structural confirmation and identification of impurities. | Highly specific and can provide quantitative information without a reference standard (qNMR). | High instrument cost and complexity of data analysis. |
| Specific Gravity | Ratio of the density of a substance to the density of a reference substance (usually water). | A basic quality control parameter to check for consistency between batches. | Simple, rapid, and inexpensive. | Non-specific and can be affected by temperature. |
| Refractive Index | Measures the bending of a ray of light as it passes through the substance. | A measure of purity and consistency. | Fast, requires a small sample volume, and is highly sensitive to impurities. | Non-specific and temperature-dependent. |
Quality Control Workflow for Fragrance Raw Materials
The following diagram illustrates a typical workflow for the quality control of a fragrance raw material like Clary propyl acetate, from receipt of the material to its final disposition.
Caption: Quality Control Workflow for Fragrance Raw Materials.
This comprehensive guide provides a framework for the validation of analytical methods for Clary propyl acetate. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for quantitative data, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Sourcing High-quality Raw Perfume Chemicals: A Comprehensive Guide [chemicalbull.com]
- 2. fastercapital.com [fastercapital.com]
- 3. prezi.com [prezi.com]
- 4. The Secrets of Quality Control in Fragrances [chromatography-gc.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 10. scribd.com [scribd.com]
- 11. ffdcindia.org [ffdcindia.org]
Comparative Analysis of Skin Sensitization Potential: Clarycet and Other Fragrance Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the skin sensitization potential of the fragrance ingredient Clarycet (Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate) against other commonly used fragrance ingredients. The comparison is based on available quantitative data from established testing methodologies, including the Murine Local Lymph Node Assay (LLNA) and the Human Repeat Insult Patch Test (HRIPT). Detailed experimental protocols and relevant biological pathways are also presented to provide a comprehensive toxicological overview.
Quantitative Assessment of Skin Sensitization Potential
The skin sensitization potential of a chemical refers to its ability to induce an allergic contact dermatitis response upon repeated exposure. This potential is quantitatively assessed through various in vivo and in vitro models. The murine Local Lymph Node Assay (LLNA) is a widely accepted animal model that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's sensitizing capacity. The result is often expressed as the EC3 value, which is the estimated concentration of a chemical required to produce a threefold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a higher sensitization potential.
The Human Repeat Insult Patch Test (HRIPT) is a clinical study designed to assess the skin irritation and sensitization potential of a substance in human subjects. From this test, a No Expected Sensitization Induction Level (NESIL) can be determined, representing the highest concentration of a substance that does not induce sensitization in the test population.
While specific LLNA EC3 values for this compound (CAS No. 131766-73-9) are not publicly available, a safety assessment by the Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) of 11000 μg/cm² for Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate[1]. This value is used to determine maximum acceptable concentrations in consumer products[1]. Some safety data sheets also classify this substance with the risk phrase R43, indicating it may cause sensitization by skin contact[2][3].
The following table summarizes the available quantitative data for this compound and a selection of other fragrance ingredients.
| Ingredient | CAS Number | LLNA EC3 Value (%) | Human No Expected Sensitization Induction Level (NESIL) / No Observed Effect Level (NOEL) (μg/cm²) | Potency Classification (based on EC3) |
| This compound (Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate) | 131766-73-9 | Data not available | 11000[1] | Not applicable |
| Cinnamal | 104-55-2 | 0.2[4][5] | 775 (LOEL from HRIPT/HMT)[6] | Extreme/Strong[7] |
| Isoeugenol | 97-54-1 | 0.54[4][5] | - | Strong[7] |
| Citral | 5392-40-5 | 1.2[4][5] | - | Strong[7][8] |
| Geraniol | 106-24-1 | 12.0 | - | Moderate[9] |
| Linalool | 78-70-6 | ~30[10] | - | Weak[10] |
| Methylionone | 1335-46-2 | 21.8[8] | High HRIPT threshold[8][10] | Weak[8] |
Note: Potency classifications are based on schemes proposed in toxicological literature, where lower EC3 values indicate higher potency[7][8]. A Lowest Observed Effect Level (LOEL) is the lowest concentration at which an effect was observed.
Experimental Protocols
Murine Local Lymph Node Assay (LLNA)
The LLNA is a standard method for assessing the skin sensitization potential of chemicals. The protocol is designed to measure the proliferation of lymphocytes in the auricular lymph nodes that drain the site of chemical application (the mouse ear).
Methodology:
-
Animal Model: Typically, female CBA/J mice are used.
-
Test Substance Preparation: The test substance is prepared in a suitable vehicle, often a 4:1 mixture of acetone and olive oil. A positive control, such as hexyl cinnamaldehyde, is also included.
-
Application: A defined volume (e.g., 25 µL) of the test substance at various concentrations is applied to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement: On day five, mice are injected intravenously with ³H-methyl thymidine, a radioactive precursor that is incorporated into the DNA of proliferating cells.
-
Lymph Node Excision and Processing: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised. The lymph nodes are processed to create a single-cell suspension.
-
Quantification: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter and is expressed as disintegrations per minute (dpm) per lymph node.
-
Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean dpm per mouse in the test group by the mean dpm per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is greater than or equal to 3. The EC3 value is then determined by interpolating the concentration that would elicit an SI of 3 from the dose-response curve.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study to evaluate the irritation and sensitization potential of a test material on human skin.
Methodology:
-
Subject Recruitment: A panel of healthy human volunteers (typically 50-200) is recruited.
-
Induction Phase:
-
The test material is applied to a small area of the skin (usually the back) under an occlusive or semi-occlusive patch.
-
The patch remains in place for 24-48 hours.
-
This procedure is repeated nine times over a three-week period at the same application site.
-
The site is evaluated for any signs of irritation after each application.
-
-
Rest Phase: Following the induction phase, there is a two-week rest period during which no patches are applied. This allows for the development of any potential sensitization.
-
Challenge Phase:
-
After the rest period, a challenge patch with the test material is applied to a new, previously unexposed skin site.
-
The challenge patch is removed after 24-48 hours.
-
The challenge site is evaluated for any skin reaction at specified time points (e.g., 24, 48, 72, and 96 hours) after patch removal.
-
-
Data Interpretation: The presence of a reaction at the challenge site that is more significant than any irritation observed during the induction phase is indicative of sensitization. The No Observed Effect Level (NOEL) is the highest concentration at which no sensitization is observed.
Signaling Pathways and Experimental Workflows
Adverse Outcome Pathway (AOP) for Skin Sensitization
The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the initial molecular interaction to the adverse outcome of allergic contact dermatitis.
Local Lymph Node Assay (LLNA) Experimental Workflow
The following diagram illustrates the key steps involved in conducting a Local Lymph Node Assay.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. directpcw.com [directpcw.com]
- 3. clary propyl acetate, 131766-73-9 [thegoodscentscompany.com]
- 4. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 8-1: Summary of local lymph node assay (LLNA) data on 66 fragrance substances, based on a report submitted by the Research Institute for Fragrance Materials, Inc. (RIFM, 2009 (164)) and in published reviews by Gerberick et al. 2005 (165) and Kern et al. 2010 (166), respectively. EC3 values (% and M) are given. The order of substances is by decreasing sensitisation potency as assessed by LLNA EC3 values (lowest EC3 value indicating highest potency). - Figures and Tables - European Commission [ec.europa.eu]
- 6. Common Allergens Identified Based on Patch Test Results in Patients with Suspected Contact Dermatitis of the Scalp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4. What fragrance substances can be classified as skin allergens? - European Commission [ec.europa.eu]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- 9. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 10. ecetoc.org [ecetoc.org]
Unraveling the Allergic Potential of Sagecete: A Comparative Guide to Fragrance Allergen Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The fragrance ingredient known as Sagecete, with the chemical name Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate and synonym Clarycet, is utilized in a variety of consumer products. Understanding its potential to cause skin sensitization and cross-react with other known fragrance allergens is crucial for safety assessment and the development of hypoallergenic formulations. This guide provides a comprehensive comparison of Sagecete's allergenic profile with that of other fragrance allergens, supported by experimental data and detailed methodologies.
Executive Summary
This guide will delve into the available data for Sagecete and provide a comparative framework using well-documented fragrance allergens to illustrate the principles and patterns of cross-reactivity. We will explore the experimental protocols used to assess skin sensitization and provide a detailed overview of the molecular signaling pathways involved in allergic contact dermatitis.
Skin Sensitization Potential of Sagecete
The primary data available for the skin sensitization potential of Sagecete is summarized in the table below. The conflicting classifications underscore the complexity of allergen risk assessment.
| Parameter | Value | Interpretation | Source |
| Chemical Name | Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate | - | [1] |
| Synonyms | Sagecete, this compound | - | [1] |
| CAS Number | 131766-73-9 | - | [1] |
| NESIL | 11,000 μg/cm² | Weak Sensitizer | [1] |
| GHS Classification | Skin Sensitization Category 1 | Potential Hazard | Safety Data Sheet |
Cross-Reactivity Patterns of Common Fragrance Allergens
While specific cross-reactivity data for Sagecete is lacking, examining the patterns of other fragrance allergens provides valuable insights. Cross-reactivity often occurs between structurally similar molecules. For instance, linalool, a common fragrance ingredient, and its ester, linalyl acetate, are known to be chemically related.[2][3][4] Linalyl acetate can hydrolyze to linalool, and both can oxidize to form allergenic hydroperoxides.
The following table summarizes known cross-reactivity patterns for some common fragrance allergens.
| Allergen | Cross-Reacts With | Basis of Cross-Reactivity |
| Linalool | Linalyl acetate | Structural similarity and metabolic conversion[2][3][4] |
| Geraniol | Geranial (Citral) | Structural similarity (alcohol and corresponding aldehyde) |
| Cinnamyl alcohol | Cinnamaldehyde | Metabolic conversion in the skin |
| Eugenol | Isoeugenol | Structural similarity |
| Oakmoss absolute | Tree moss absolute | Shared allergenic components (atranol, chloroatranol) |
Experimental Protocols for Assessing Skin Sensitization
Several in vitro methods are now widely used to predict the skin sensitization potential of chemicals, reducing the reliance on animal testing. These assays target key events in the Adverse Outcome Pathway (AOP) for skin sensitization.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine. This mimics the initial step of skin sensitization where a hapten covalently binds to skin proteins.
Methodology:
-
Peptide Solutions: Prepare solutions of synthetic peptides containing either a cysteine or a lysine residue in a suitable buffer.
-
Test Chemical Incubation: The test chemical is incubated with each peptide solution for a defined period (typically 24 hours) at a specific concentration.
-
Analysis: The concentration of the remaining, unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC).
-
Endpoint: The percentage of peptide depletion is calculated. A significant depletion of either peptide indicates that the test chemical is reactive and has the potential to be a skin sensitizer.
KeratinoSens™ Assay
This cell-based assay utilizes a modified human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE signaling pathway, a key cellular response to sensitizers.
Methodology:
-
Cell Culture: The KeratinoSens™ cells, which contain a luciferase gene under the control of an antioxidant response element (ARE), are cultured in 96-well plates.
-
Exposure: The cells are exposed to various concentrations of the test chemical for 48 hours.
-
Luminescence Measurement: After incubation, the cells are lysed, and a substrate for the luciferase enzyme is added. The resulting luminescence, which is proportional to the activation of the ARE pathway, is measured.
-
Endpoint: A chemical is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold.
Human Cell Line Activation Test (h-CLAT)
The h-CLAT is another cell-based assay that uses a human monocytic leukemia cell line (THP-1) to assess the activation of dendritic cells, a critical step in the induction of an allergic response.
Methodology:
-
Cell Culture and Exposure: THP-1 cells are cultured and then exposed to a range of concentrations of the test chemical for 24 hours.
-
Antibody Staining: The cells are then stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54, which are upregulated upon dendritic cell activation.
-
Flow Cytometry Analysis: The expression levels of CD86 and CD54 are quantified using flow cytometry.
-
Endpoint: A test chemical is considered a sensitizer if it causes a significant increase in the expression of either CD86 or CD54 at concentrations that are not cytotoxic.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing fragrance allergenicity, the following diagrams have been generated using the DOT language.
Conclusion
For a comprehensive safety assessment, it is recommended that Sagecete be evaluated using a battery of in vitro tests, such as the DPRA, KeratinoSens™, and h-CLAT, to build a more complete profile of its allergenic potential. Furthermore, future research should focus on investigating the potential for cross-reactivity with structurally related compounds and common fragrance allergens. This will enable a more robust risk assessment and guide the formulation of safer consumer products. Professionals in drug development and research should consider these data gaps when formulating with this and other novel fragrance ingredients.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Critical assessment of the endocrine potential of Linalool and Linalyl acetate: proactive testing strategy assessing estrogenic and androgenic activity of Lavender oil main components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linalyl acetate - Wikipedia [en.wikipedia.org]
A Comparative Analysis of In Vitro and In Vivo Toxicology for Clary Propyl Acetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of Clary Propyl Acetate and structurally related fragrance ingredients, Linalyl Acetate and Geranyl Acetate. Due to the limited availability of public in vitro toxicological data for Clary Propyl Acetate, this document focuses on presenting its available in vivo data alongside a comprehensive in vitro and in vivo comparison of well-studied alternatives. This approach offers valuable insights into the toxicological evaluation of fragrance compounds, highlighting the methodologies and data interpretation used to assess their safety.
Executive Summary
Clary Propyl Acetate is a fragrance ingredient with available in vivo data for acute oral and dermal toxicity. However, a comprehensive understanding of its toxicological profile, particularly from in vitro perspectives, is limited in publicly accessible literature. To provide a robust comparative framework, this guide incorporates data from two commonly used fragrance esters, Linalyl Acetate and Geranyl Acetate. By examining the in vitro and in vivo toxicological data for these alternatives, researchers can gain a clearer perspective on the types of assays employed and the nature of the data generated in the safety assessment of fragrance ingredients.
In Vivo Toxicology of Clary Propyl Acetate
Currently, the publicly available toxicological data for Clary Propyl Acetate is limited to in vivo acute toxicity studies.
| Toxicological Endpoint | Test Species | Route of Administration | Result |
| Acute Oral Toxicity | Rat | Oral | LD50: 4500 mg/kg |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50: > 2000 mg/kg |
Table 1: Summary of In Vivo Toxicological Data for Clary Propyl Acetate
Comparative Toxicology: Linalyl Acetate and Geranyl Acetate
To illustrate a comprehensive toxicological comparison, data for Linalyl Acetate and Geranyl Acetate are presented below. These compounds are frequently used in fragrances and have been more extensively studied.
In Vitro Toxicology Data
| Toxicological Endpoint | Assay | Test System | Linalyl Acetate Result | Geranyl Acetate Result |
| Genotoxicity | Ames Test | S. typhimurium | Negative | Negative |
| In Vitro Micronucleus | Human Lymphocytes | Positive | Negative | |
| Cytotoxicity | Neutral Red Uptake | 3T3 Fibroblasts | Data not readily available | Data not readily available |
| Skin Sensitization | DPRA | Peptides | Moderate Sensitizer | Weak Sensitizer |
| KeratinoSens™ | HaCaT Cells | Positive | Positive | |
| h-CLAT | THP-1 Cells | Positive | Positive |
Table 2: Summary of In Vitro Toxicological Data for Linalyl Acetate and Geranyl Acetate
In Vivo Toxicology Data
| Toxicological Endpoint | Test Species | Route of Administration | Linalyl Acetate Result | Geranyl Acetate Result |
| Acute Oral Toxicity | Rat | Oral | LD50: > 5000 mg/kg | LD50: 6330 mg/kg[1] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50: > 5000 mg/kg | LD50: > 5000 mg/kg |
| Skin Sensitization | Mouse | Dermal (LLNA) | Sensitizer | Sensitizer |
Table 3: Summary of In Vivo Toxicological Data for Linalyl Acetate and Geranyl Acetate
Experimental Protocols
Detailed methodologies for key toxicological assays are provided to aid in the understanding and replication of these studies.
In Vitro Assay Protocols
1. Neutral Red Uptake (NRU) Cytotoxicity Assay
-
Principle: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Procedure:
-
Plate cells (e.g., Balb/c 3T3 fibroblasts) in a 96-well plate and incubate for 24 hours.
-
Expose cells to various concentrations of the test substance for a defined period (e.g., 24 hours).
-
Wash the cells and incubate with a medium containing neutral red.
-
Extract the dye from the lysosomes of viable cells.
-
Measure the absorbance of the extracted dye using a spectrophotometer.
-
Cell viability is determined by comparing the absorbance of treated cells to untreated control cells.
-
2. Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically base-pair substitutions and frameshifts, which revert the bacteria to a state where they can synthesize the required amino acid and grow on a selective medium.
-
Procedure:
-
The test substance is mixed with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking the specific amino acid the bacteria require for growth.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated back to a state of amino acid synthesis) is counted.
-
A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
-
3. In Vitro Mammalian Cell Micronucleus Test - OECD 487
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Procedure:
-
Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.
-
After an appropriate incubation period, cells are harvested, fixed, and stained.
-
The frequency of micronuclei is scored in binucleated cells via microscopy.
-
A significant, concentration-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
-
4. In Chemico Direct Peptide Reactivity Assay (DPRA) - OECD 442C
-
Principle: This assay quantifies the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding of haptens to skin proteins, which is the molecular initiating event in skin sensitization.
-
Procedure:
-
The test chemical is incubated with synthetic peptides containing either cysteine or lysine for a defined period.
-
The concentration of the remaining non-depleted peptide is measured using high-performance liquid chromatography (HPLC).
-
The percentage of peptide depletion is calculated and used to classify the substance's reactivity and predict its skin sensitization potential.
-
5. KeratinoSens™ Assay - OECD 442D
-
Principle: This in vitro test addresses the second key event in the skin sensitization pathway: the activation of keratinocytes. It uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase.
-
Procedure:
-
KeratinoSens™ cells are exposed to various concentrations of the test substance for 48 hours.
-
The activity of the luciferase enzyme is measured by adding a substrate and quantifying the resulting luminescence.
-
Cell viability is also assessed in parallel to ensure that the observed luciferase induction is not due to cytotoxicity.
-
A substance is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase expression above a certain threshold.
-
6. Human Cell Line Activation Test (h-CLAT) - OECD 442E
-
Principle: This assay addresses the third key event in the skin sensitization pathway: the activation of dendritic cells. It uses a human monocytic leukemia cell line (THP-1) as a model for dendritic cells and measures the upregulation of cell surface markers (CD54 and CD86) associated with dendritic cell activation.
-
Procedure:
-
THP-1 cells are exposed to various concentrations of the test substance for 24 hours.
-
The cells are then stained with fluorescently labeled antibodies specific for CD54 and CD86.
-
The expression of these markers is quantified using flow cytometry.
-
A substance is identified as a sensitizer if it induces a significant increase in the expression of CD54 and/or CD86 above a defined threshold.
-
In Vivo Assay Protocols
1. Acute Oral Toxicity - Fixed Dose Procedure - OECD 420
-
Principle: This method is used to determine the acute oral toxicity of a substance. It involves administering the substance in a stepwise procedure using a set of fixed dose levels. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.
-
Procedure:
-
A single animal (typically a female rat) is dosed at a specific starting dose.
-
If the animal survives without clear signs of toxicity, the next animal is dosed at a higher fixed dose level.
-
If the animal shows signs of toxicity, the next animal is dosed at a lower fixed dose level.
-
This process continues until the dose causing evident toxicity or no more than one death is identified, or no effects are seen at the highest dose.
-
Animals are observed for up to 14 days for signs of toxicity and mortality.
-
2. Acute Dermal Toxicity - OECD 402
-
Principle: This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.
-
Procedure:
-
The test substance is applied to a shaved area of the skin of the test animal (typically a rat or rabbit).
-
The treated area is covered with a porous gauze dressing for a 24-hour exposure period.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
The dose at which 50% of the animals die (LD50) can be estimated.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro and in vivo toxicological assays.
Caption: Workflow for the In Vitro Neutral Red Uptake Cytotoxicity Assay.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow for the In Vivo Acute Oral Toxicity (OECD 420) Study.
Conclusion
References
A Comparative Guide to the Performance of Clarycet® in Diverse Product Matrices
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
This guide provides a comprehensive framework for comparing the performance of Clarycet®, a synthetic fragrance ingredient, across various product matrices. While direct comparative experimental data for this compound® is not extensively available in peer-reviewed literature, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough and objective evaluation. The methodologies described are based on established analytical techniques for fragrance analysis in complex formulations.
Introduction to this compound® and Matrix-Dependent Performance
This compound®, chemically identified as tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is a synthetic aroma chemical prized for its herbal, floral, and fruity fragrance profile, with nuances of clary sage.[1][2][3][4] It is utilized as a middle note in perfumery.[1] The performance of a fragrance ingredient like this compound®—defined by its chemical stability, release rate, and perceived odor intensity—is critically dependent on the physicochemical properties of the product matrix in which it is incorporated. Interactions with other formulation components can significantly alter its volatility and stability.
This guide addresses the need for quantitative data to inform the selection and optimization of fragrance ingredients in product development. While the primary application of this compound® is in consumer fragrances, the principles and methodologies outlined here are applicable to the broader field of volatile compound delivery from complex systems.
Key Performance Indicators for Fragrance Evaluation
To objectively compare the performance of this compound® in different product matrices, the following key indicators should be quantified:
-
Chemical Stability: The degradation of this compound® over time under specified storage conditions (e.g., temperature, light exposure). This is crucial for determining shelf-life.
-
Headspace Concentration: The concentration of this compound® in the vapor phase above the product matrix, which correlates with the perceived odor intensity.
-
Release Profile: The rate at which this compound® is released from the matrix over time. This determines the longevity of the fragrance.
-
Odorimetric Analysis: Sensory evaluation by trained panelists to correlate analytical data with human perception.
Experimental Protocols
The following are detailed methodologies for quantifying the key performance indicators of this compound® in various product matrices.
3.1. Sample Preparation
Three representative product matrices are proposed for this comparative study:
-
Aqueous-Alcoholic Solution (e.g., Eau de Toilette): A solution of ethanol and water (e.g., 80:20 v/v).
-
Oil-in-Water Emulsion (e.g., Lotion): A standard lotion base.
-
Surfactant-Based Cleansing Product (e.g., Shampoo): A standard shampoo base.
This compound® should be incorporated into each matrix at a standardized concentration (e.g., 0.5% w/w). A set of alternative fragrance molecules with similar olfactory profiles should be prepared in the same matrices for comparison.
3.2. Chemical Stability Analysis
-
Method: Accelerated stability testing followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Procedure:
-
Store samples of each matrix containing this compound® in controlled environmental chambers at elevated temperatures (e.g., 40°C) and under UV light for a defined period (e.g., 12 weeks).
-
At specified time points (e.g., 0, 2, 4, 8, 12 weeks), extract an aliquot of the sample.
-
For the emulsion and surfactant-based products, perform a liquid-liquid extraction using a suitable solvent like methyl tert-butyl ether (MTBE) to isolate the fragrance compounds.[2][3]
-
Analyze the extracts by GC-MS to quantify the remaining concentration of this compound®.
-
The degradation rate can be calculated and compared across the different matrices.
-
3.3. Headspace Analysis
-
Method: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS).[1]
-
Procedure:
-
Place a precise amount of the product sample into a headspace vial.
-
Incubate the vial at a constant temperature (e.g., 37°C) to allow the volatile compounds to equilibrate between the sample and the headspace.
-
Automatically sample the headspace gas and inject it into the GC-MS system.
-
Quantify the concentration of this compound® in the headspace. This measurement should be repeated over time to assess the change in volatility.
-
3.4. Release Profile Analysis
-
Method: Dynamic Headspace Analysis (Purge and Trap).
-
Procedure:
-
Place the product sample in a chamber through which a controlled flow of an inert gas (e.g., nitrogen) is passed.
-
The gas strips the volatile compounds released from the sample.
-
The stripped volatiles are collected on a sorbent trap over specific time intervals.
-
The trap is then thermally desorbed, and the collected compounds are analyzed by GC-MS.
-
This allows for the determination of the release rate of this compound® from the matrix over time.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. The following are examples of how the data for this compound® and its alternatives could be presented.
Table 1: Chemical Stability of this compound® in Different Matrices (Hypothetical Data)
| Product Matrix | Initial Concentration (% w/w) | Concentration after 12 weeks at 40°C (% w/w) | Degradation (%) |
| Eau de Toilette | 0.50 | 0.48 | 4.0 |
| Lotion | 0.50 | 0.45 | 10.0 |
| Shampoo | 0.50 | 0.42 | 16.0 |
Table 2: Headspace Concentration of this compound® from Different Matrices (Hypothetical Data)
| Product Matrix | Headspace Concentration at 1 hour (ng/mL) | Headspace Concentration at 6 hours (ng/mL) |
| Eau de Toilette | 150 | 95 |
| Lotion | 80 | 65 |
| Shampoo (on a substrate) | 60 | 40 |
Table 3: Comparison of this compound® with Alternative Fragrance Molecules (Hypothetical Data for Release Rate from a Lotion Matrix)
| Fragrance Molecule | Chemical Class | Odor Profile | Release Rate at 2 hours (ng/min) |
| This compound® | Ester | Herbal, Floral, Fruity | 12 |
| Linalyl Acetate | Ester | Floral, Fruity, Bergamot | 18 |
| Dihydromyrcenol | Alcohol | Citrus, Floral, Lime | 22 |
| Galaxolide | Polycyclic Musk | Musk, Floral, Woody | 5 |
Alternative Fragrance Molecules for Comparison
For a comprehensive comparative study, it is recommended to evaluate this compound® against other fragrance ingredients with overlapping or complementary scent profiles. Potential alternatives include:
-
Linalyl Acetate: A widely used ester with a fresh, floral, and slightly fruity aroma.
-
Dihydromyrcenol: An alcohol with a powerful citrus and floral scent.
-
Verdox™ (o-t-butylcyclohexyl acetate): An ester with a green, woody, and fruity character.
-
Ionones (e.g., alpha-Isomethyl ionone): Ketones with a floral, violet, and woody scent.
Visualizations
Experimental Workflow for Fragrance Performance Evaluation
References
Benchmarking "Sagecete" Synthesis: A Comparative Guide to a Patented Approach and Prins Cyclization
For researchers and professionals in drug development and chemical synthesis, the efficient construction of complex molecular scaffolds is a perpetual challenge. While "Sagecete" (Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate) is primarily recognized as a fragrance ingredient, its core tetrahydropyran structure is a common motif in numerous bioactive natural products. This guide provides a comparative analysis of two distinct synthetic routes to the Sagecete precursor, 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol, offering a side-by-side examination of a patented industrial method and a classic academic approach, the Prins-type cyclization. This comparison aims to illuminate the practical advantages and disadvantages of each methodology, providing valuable insights for synthetic strategy selection.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative and qualitative differences between the patented synthesis of the Sagecete precursor and a representative Prins-type cyclization for a structurally analogous compound.
| Parameter | Patented Synthesis (Heterogeneous Catalysis) | Alternative Method (Prins-Type Cyclization) |
| Reaction Type | Heterogeneous acid-catalyzed condensation | Homogeneous Lewis acid-catalyzed cyclization |
| Starting Materials | 2-Ethyl-butyraldehyde, 3-Methyl-3-buten-1-ol | Benzaldehyde, 3-Buten-1-ol |
| Catalyst | Montmorillonite K10 (Clay) | Scandium Triflate (Sc(OTf)₃) |
| Solvent | Toluene | Chloroform |
| Reaction Temperature | 80°C (Reflux) | Reflux |
| Reaction Time | 2 hours | Overnight |
| Reported Yield | Not explicitly stated for precursor, but process is for industrial production | 14% (tetrahydropyranol), 63% (ether byproduct) |
| Product Purity | Requires distillation for purification | Requires column chromatography |
| Stereoselectivity | Produces a 50:50 mixture of cis/trans isomers | High 'all-cis' diastereoselectivity |
| Key Advantages | Heterogeneous catalyst (easy removal), shorter reaction time | High stereoselectivity |
| Key Disadvantages | Low stereoselectivity | Longer reaction time, formation of byproducts, homogeneous catalyst (requires separation) |
Experimental Protocols
Patented Synthesis of 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol
This method is adapted from patent US10040776B2. It employs a heterogeneous acid catalyst, which can be easily filtered off, simplifying the workup procedure.
Materials:
-
2-Ethyl-butyraldehyde
-
3-Methyl-3-buten-1-ol
-
Toluene
-
Montmorillonite K10
Procedure:
-
A 2M solution of 2-ethyl-butyraldehyde (1 equivalent) and 3-methyl-3-buten-1-ol (1 equivalent) in toluene is prepared.
-
10% by weight of Montmorillonite K10 is added to the solution.
-
The mixture is heated to 80°C (reflux) and stirred for 2 hours.
-
After cooling, the mixture is filtered to remove the Montmorillonite K10 catalyst.
-
The solvent (toluene) is evaporated under reduced pressure.
-
The crude product is purified by distillation to yield 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol as a 50:50 mixture of cis/trans isomers.
Esterification to Sagecete: The resulting tetrahydropyranol is then esterified to the acetate ("Sagecete") using standard procedures, such as reaction with acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.
Alternative Synthesis: Prins-Type Cyclization for a 2,4-Disubstituted Tetrahydropyranol
This protocol is based on the work of Zhang and Li, demonstrating a scandium triflate-catalyzed Prins-type cyclization. This method offers high diastereoselectivity.
Materials:
-
Benzaldehyde
-
3-Buten-1-ol
-
Scandium triflate (Sc(OTf)₃)
-
Chloroform
Procedure:
-
A mixture of benzaldehyde (2 mmol), 3-buten-1-ol (4 mmol), and scandium triflate (0.2 mmol, 5 mol% relative to the alcohol) in chloroform (5 mL) is prepared in a flask.
-
The mixture is refluxed under a nitrogen atmosphere overnight.
-
The reaction mixture is concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (gradient eluent: hexane/ethyl acetate) to yield the 2-substituted tetrahydropyran-4-ol and an ether byproduct.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the patented synthesis of the Sagecete precursor and the alternative Prins-type cyclization.
Caption: Patented synthesis of "Sagecete" precursor.
Caption: Alternative Prins-type cyclization.
Conclusion
The comparison between the patented industrial synthesis and the academic Prins-type cyclization for producing the core structure of "Sagecete" highlights a classic trade-off in chemical synthesis: efficiency versus selectivity. The patented method is designed for scalability and ease of operation, featuring a short reaction time and a heterogeneous catalyst that simplifies product isolation. However, it sacrifices stereocontrol, yielding an isomeric mixture. Conversely, the Prins-type cyclization, while requiring a longer reaction time and more involved purification, offers the significant advantage of high diastereoselectivity.
For researchers in drug discovery and development, where precise control over stereochemistry is often paramount, the principles of the Prins-type cyclization and its variants offer a powerful tool for constructing complex, stereodefined tetrahydropyran-containing molecules. The choice between these or similar synthetic strategies will ultimately depend on the specific goals of the synthesis, balancing the need for stereochemical purity against the practical considerations of yield, reaction time, and scalability.
A Comparative Olfactory Analysis: Clary Propyl Acetate Versus Key Herbal Fragrance Molecules
In the intricate world of fragrance chemistry, the olfactory profiles of individual molecules are the foundational elements for creating complex and appealing scents. This guide provides a detailed comparison of the odor profile of Clary propyl acetate against other prominent herbal fragrance molecules: linalool, geraniol, and eucalyptol. The information presented herein is targeted towards researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, offering a synthesis of qualitative odor descriptions and available quantitative data to aid in formulation and research.
Comparative Odor Profile Analysis
The selection of a fragrance molecule is a critical step in product development, influencing consumer perception and product identity. The following table summarizes the key olfactory characteristics of Clary propyl acetate and three other widely used herbal fragrance molecules. This data has been compiled from various industry and scientific sources.
| Fragrance Molecule | CAS Number | Odor Profile Description | Odor Threshold (in air) |
| Clary Propyl Acetate | 131766-73-9 | Herbal, floral, and rosy with nuances of dry plum, clary sage, and cedarwood. It is also described as having fruity, tea, and saffron-like notes.[1][2][3][4] | Not readily available in public literature. |
| Linalool | 78-70-6 | A complex floral and woody scent with fresh, sweet, and citrus-like impressions.[5][6] | ~3.2 ng/L[5][6] |
| Geraniol | 106-24-1 | Primarily a sweet, floral, rose-like aroma with fruity and citrus undertones.[7][8][9] | ~14 ng/L[7][8] |
| Eucalyptol (1,8-Cineole) | 470-82-6 | A strong camphoraceous and minty odor that is fresh and cooling.[10] | Not readily available in public literature. |
Experimental Methodologies for Odor Profile Evaluation
The characterization of fragrance molecules is conducted through a combination of instrumental analysis and human sensory evaluation. These rigorous methods ensure a comprehensive understanding of a molecule's olfactory properties.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This method is instrumental in identifying the specific chemical compounds responsible for the characteristic aroma of a substance.
-
Sample Preparation: The fragrance molecule is diluted in an appropriate solvent to a concentration suitable for injection into the gas chromatograph.
-
GC Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the individual components of the sample based on their volatility and interaction with the stationary phase.
-
Olfactometry Detection: As the separated compounds elute from the column, the effluent is split. One portion is directed to a chemical detector (such as a mass spectrometer for identification), while the other is sent to a sniffing port.[11] A trained sensory panelist or "sniffer" inhales the effluent and describes the perceived odor and its intensity.
-
Data Analysis: The olfactory data is correlated with the chromatographic data to create an "aromagram," which maps the odor-active compounds to specific peaks in the chromatogram.
Sensory Panel Analysis
Sensory panel analysis involves a group of trained individuals who evaluate and describe the olfactory characteristics of a substance in a controlled environment.[13][14][15]
-
Panelist Training: Panelists undergo extensive training to develop a standardized vocabulary for describing odors and to reliably rate their intensity.
-
Sample Presentation: Fragrance molecules are presented to the panelists on smelling strips or in diluted solutions. The presentation is often blinded and randomized to prevent bias.[13]
-
Evaluation: Panelists assess various attributes of the fragrance, such as its primary character (e.g., herbal, floral), secondary notes, intensity, and longevity. They record their evaluations on standardized forms.
-
Statistical Analysis: The data collected from the panelists is statistically analyzed to generate a consensus odor profile and to identify significant differences between samples.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and relationships discussed, the following diagrams are provided.
References
- 1. clary propyl acetate, 131766-73-9 [thegoodscentscompany.com]
- 2. clary propyl acetate, 131766-73-9 [perflavory.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. Fragrance University [fragranceu.com]
- 5. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Odor qualities and thresholds of physiological metabolites of 1,8-cineole as an example for structure-activity relationships considering chirality aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 13. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 14. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 15. umbrex.com [umbrex.com]
Inter-Laboratory Validation of "Clarycet" Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of the active ingredient in "Clarycet," a novel natural product extract. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), a novel miniaturized high-throughput HPLC approach, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparison is supported by hypothetical data from a simulated inter-laboratory validation study. This document serves as a resource for selecting the most appropriate quantification method for specific research and development needs.
Introduction to "this compound" and the Need for Validated Quantification
"this compound" is a promising natural product extract demonstrating significant therapeutic potential in preclinical studies. Accurate and precise quantification of its primary active ingredient, "Clarythromide," is critical for ensuring product quality, consistency, and efficacy in further drug development. Inter-laboratory validation of analytical methods is a crucial step to establish the robustness and reliability of a quantification method across different laboratories, equipment, and analysts.[1][2] This guide adheres to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[3][4][5]
Comparison of Quantification Methods
The principal methods for quantifying Clarythromide include High-Performance Liquid Chromatography (HPLC), a novel miniaturized high-throughput HPLC approach, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and limitations regarding sensitivity, selectivity, cost, and throughput.
Data Presentation: Inter-Laboratory Study Results
The following tables summarize the performance characteristics of the different analytical methods for Clarythromide quantification based on a hypothetical inter-laboratory study involving three independent laboratories.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC | Miniaturized HPLC | qNMR |
| Linearity (R²) | 0.9995 | 0.9992 | 0.9989 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.1% | 95.0 - 105.0% |
| Precision (RSD%) | |||
| - Intra-day | < 1.5% | < 2.0% | < 3.0% |
| - Inter-day | < 2.0% | < 2.5% | < 4.0% |
| - Inter-laboratory | < 3.5% | < 4.0% | < 5.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 10 µM |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 30 µM |
| Analysis Time per Sample | ~20 min | ~5 min | ~15 min |
| Relative Cost per Sample | Moderate | Low | High |
Table 2: Summary of Inter-Laboratory Validation Data for HPLC Method
| Laboratory | Mean Concentration (mg/g) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | 10.2 | 0.25 | 2.45 |
| Lab B | 9.9 | 0.31 | 3.13 |
| Lab C | 10.5 | 0.28 | 2.67 |
| Overall | 10.2 | 0.35 | 3.43 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method is considered the primary validated method for the quantification of Clarythromide in "this compound" extract.
1. Sample Preparation:
-
Accurately weigh 100 mg of "this compound" extract.
-
Dissolve in 10 mL of methanol.
-
Sonicate for 15 minutes.
-
Filter through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
3. Calibration Curve:
-
Prepare a series of standard solutions of purified Clarythromide in methanol at concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
4. Quantification:
-
Inject the prepared sample solution in triplicate.
-
Determine the concentration of Clarythromide in the sample by interpolating the mean peak area from the calibration curve.
Alternative Method 1: Miniaturized High-Throughput HPLC
This novel approach offers advantages in terms of sample and solvent consumption, as well as analysis time.[6]
Method Summary: This method utilizes a miniaturized HPLC system with smaller column dimensions (2.1 x 50 mm, 2.7 µm) and a faster flow rate (0.5 mL/min). Sample preparation is scaled down accordingly. While offering higher throughput, the precision and limits of detection are slightly compromised compared to the standard HPLC method.
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful tool for the structural elucidation and quantification of active ingredients, particularly when a certified reference standard is unavailable.[7][8]
Method Summary: Samples are dissolved in a deuterated solvent with a known amount of an internal standard (e.g., maleic acid). The ¹H-NMR spectrum is acquired, and the concentration of Clarythromide is determined by comparing the integral of a specific Clarythromide proton signal to the integral of the internal standard's signal. This method is highly specific but generally less sensitive than HPLC-based methods.[9]
Mandatory Visualizations
Signaling Pathway
The therapeutic effects of "this compound" are believed to be mediated through the inhibition of the hypothetical "Clarythrin Signaling Pathway," which is implicated in inflammatory responses.
References
- 1. Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00065D [pubs.rsc.org]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analytical quantification of active ingredients using HPLC | LITE [lite.lstmed.ac.uk]
- 7. frontiersin.org [frontiersin.org]
- 8. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 9. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clarycet: A Guide for Laboratory Professionals
Disclaimer: "Clarycet" is identified as a homeopathic remedy and a fragrance compound, not a standard laboratory chemical. The disposal procedures outlined below are based on general best practices for over-the-counter medications and homeopathic products, as specific regulatory guidelines for "this compound" are not available. This guide also provides critical safety data for its constituent ingredients in their concentrated, raw forms, which is pertinent for a laboratory environment but does not reflect the risk posed by the final, highly diluted product.
Understanding this compound and Its Disposal Context
Initial research indicates that "this compound" is not a singular, defined chemical substance requiring specialized disposal under typical laboratory protocols. It is marketed as a homeopathic remedy, which, by definition, contains highly diluted active ingredients.[1][2] Some sources also identify "this compound" as a fragrance compound (clary propyl acetate).[3][4]
Given the nature of homeopathic products, they are generally not considered environmentally hazardous and do not have specific disposal regulations like prescription or hazardous chemical waste.[1][2] However, for the purposes of maintaining stringent laboratory standards and ensuring environmental stewardship, it is recommended to follow established guidelines for the disposal of non-hazardous, over-the-counter medicines.[5]
Recommended Disposal Protocol for this compound
The preferred method for disposing of any unwanted medication, including over-the-counter and homeopathic products, is through a drug take-back program.[5][6][7] Flushing is strongly discouraged unless the medication is specifically on the FDA's Flush List, as it can introduce pharmaceutical compounds into waterways.[5][8][9][10]
Step-by-Step Disposal Procedure:
-
Identify a Take-Back Option (Preferred Method):
-
DEA Take-Back Programs: Locate a community drug take-back site. The U.S. Drug Enforcement Administration (DEA) periodically hosts National Prescription Drug Take-Back Days.[7] Many law enforcement agencies, pharmacies, and hospitals also offer year-round collection kiosks.[5][7]
-
Mail-Back Programs: Use postage-paid, pre-addressed envelopes, which may be available for purchase at retail pharmacies or provided by community organizations.[5][7]
-
-
Disposal in Household Trash (If Take-Back is Not Available):
-
Do Not Crush: Do not crush pills or tablets.[5]
-
Mix with Undesirable Substance: Mix the this compound tablets or liquid with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This prevents diversion and accidental ingestion by people or animals.[5]
-
Contain and Seal: Place the mixture in a sealed container, such as a resealable plastic bag or an empty container with a lid.
-
Conceal Personal Information: Before disposing of the original packaging, completely obscure all personal information on the label to protect privacy.[7]
-
Dispose in Trash: Place the sealed container with the mixture and the empty, redacted original packaging into the trash.[7]
-
Safety and Hazard Data of Constituent Ingredients
While the final this compound product is highly diluted, its listed ingredients in their concentrated, industrial forms possess significant hazards. This information is critical for researchers and laboratory professionals who may handle these substances in their pure state.
The primary active ingredients in homeopathic remedies similar to this compound often include Potassium Sulfide and Quartz (Silica).
| Chemical Substance | CAS Number | Key Hazards (in Concentrated Form) | GHS Hazard Statements |
| Potassium Sulfide | 1312-73-8 | Corrosive to skin, eyes, and respiratory tract.[11] Contact with acids liberates toxic gas.[12] Self-heating in large quantities and may catch fire.[12][13] Very toxic to aquatic life.[12][13][14] | H314: Causes severe skin burns and eye damage.[13][14] H252: Self-heating in large quantities; may catch fire.[12][13] H335: May cause respiratory irritation.[12][13] H400: Very toxic to aquatic life.[13][14] |
| Quartz (Crystalline Silica) | 14808-60-7 | Carcinogenic (inhalation).[15][16] Causes damage to lungs and respiratory system through prolonged or repeated exposure (silicosis).[15][17][18] May cause respiratory irritation.[15][16] | H350: May cause cancer (inhalation).[15][16] H372: Causes damage to organs (lungs) through prolonged or repeated exposure.[15][17][18] H335: May cause respiratory irritation.[15] |
Medication Disposal Workflow
The following diagram illustrates the recommended decision-making process for the proper disposal of non-hazardous medications like this compound.
Caption: Decision workflow for proper disposal of this compound.
References
- 1. patch.com [patch.com]
- 2. lotushomeopathy.com [lotushomeopathy.com]
- 3. clary propyl acetate, 131766-73-9 [perflavory.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. fda.gov [fda.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. stonevilleusa.com [stonevilleusa.com]
- 16. wilsonart.com [wilsonart.com]
- 17. chemos.de [chemos.de]
- 18. carlroth.com:443 [carlroth.com:443]
Essential Safety and Handling Protocols for Clarycet
For the attention of researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Clarycet (also known as clary propyl acetate), a fragrance compound used in various industrial applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks of exposure and contamination.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of vapors.
Table 1: Required Personal Protective Equipment for this compound Handling
| PPE Category | Item | Specifications |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures.[1] |
| Eye and Face Protection | Safety goggles or glasses | Tightly fitting safety goggles are required. A face shield should be worn during procedures with a high risk of splashing.[2] |
| Body Protection | Laboratory coat or gown | A clean lab coat or a disposable gown made of a low-permeability fabric should be worn.[1][3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If ventilation is poor or there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[4] |
Health and Safety Information
This compound may cause skin sensitization upon contact.[5] It is crucial to avoid direct contact with the skin.[5] In case of accidental exposure, follow the first aid measures outlined below.
Table 2: Health Hazards and First Aid
| Exposure Route | Potential Hazard | First Aid Measures |
| Skin Contact | May cause skin irritation and sensitization.[5] | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2][4] |
| Eye Contact | May cause irritation. | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. If irritation persists, consult a specialist.[2] |
| Inhalation | High concentrations of vapor may cause respiratory tract irritation. | Move the individual to fresh air. If symptoms persist, seek medical advice.[2][4] |
| Ingestion | Do not induce vomiting.[2] | Seek immediate medical attention. Do not give milk or alcoholic beverages.[2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities.
-
Handling: Apply good manufacturing and industrial hygiene practices.[2] Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed original container.[6] Keep away from heat sources, open flames, and direct sunlight.[6]
Spill and Disposal Plan
In the event of a spill or for the disposal of waste, follow these procedures to mitigate environmental contamination and ensure safety.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use standard absorbent materials to contain the spill.
-
Clean-up: Wear appropriate PPE and clean the affected area.
Disposal Protocol:
-
Waste Material: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[2] This may involve incineration or disposal at a licensed waste management facility.[2]
-
Containers: Do not reuse empty containers.[2] Dispose of them as unused product in accordance with local regulations.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. perfumersworld.com [perfumersworld.com]
- 3. osha.gov [osha.gov]
- 4. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 5. clary propyl acetate, 131766-73-9 [thegoodscentscompany.com]
- 6. 57aromas.com [57aromas.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
